VII-31
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFRZMQURRQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of VII-31: A Technical Guide
Disclaimer: This document synthesizes the currently available technical information on the compound VII-31. Despite a comprehensive search, the primary research publication detailing the initial discovery and characterization of this compound could not be located. Therefore, the experimental protocols provided herein are representative examples of standard methodologies for the cited experiments and may not reflect the exact procedures used to generate the data on this compound.
Core Mechanism of Action
This compound is a potent small molecule activator of the NEDDylation pathway, a critical post-translational modification process analogous to ubiquitination. By activating this pathway, this compound demonstrates significant anti-tumor properties both in vitro and in vivo. The core of its mechanism lies in the induction of apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways.[1]
A key molecular effect of this compound is the enhanced NEDDylation of crucial pathway proteins, including the NEDD8-activating enzyme E1 subunit NAE1, the NEDD8-conjugating enzyme E2 Ubc12, and Cullin-1 (CUL1), a scaffold protein for Cullin-RING E3 ubiquitin ligases (CRLs).[1] This activation of the NEDDylation cascade disrupts normal cellular processes in cancer cells, leading to cell cycle arrest and programmed cell death.
Quantitative Biological Activity
The anti-proliferative effects of this compound have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in gastric and breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MGC803 | Gastric Cancer | 0.09 ± 0.01 | 48 |
| MCF-7 | Breast Cancer | 0.10 ± 0.006 | 48 |
| PC-3 | Prostate Cancer | 1.15 ± 0.28 | 48 |
| Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines. Data sourced from MedchemExpress.[1] |
Cellular and Molecular Effects
Cell Cycle Arrest
Treatment of MGC803 gastric cancer cells with this compound at concentrations between 50 and 150 nM for 24 hours results in cell cycle arrest at the G2/M phase.[1] This indicates that this compound disrupts the normal progression of the cell cycle, preventing mitotic entry and ultimately leading to apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. In MGC803 cells, treatment with 150 nM this compound for 48 hours led to a dramatic increase in the apoptotic cell population.[1] This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
| Protein Family | Up-regulated Pro-apoptotic Proteins | Down-regulated Anti-apoptotic Proteins |
| Death Receptor Pathway | FADD, FasL | XIAP, c-IAP1 |
| Mitochondrial Pathway | PIDD, Bax, Bad | Bcl-xL, Bcl-2 |
| Table 2: Modulation of Apoptosis-Related Protein Expression by this compound. Data sourced from MedchemExpress.[1] |
Signaling Pathways and Experimental Workflows
The NEDDylation Pathway
The following diagram illustrates the canonical NEDDylation pathway, highlighting the key enzymes NAE1, Ubc12, and CUL1, which are activated by this compound.
Caption: The NEDDylation cascade activated by this compound.
Apoptotic Signaling Pathways
The diagram below outlines the dual induction of the intrinsic and extrinsic apoptotic pathways by this compound, detailing the up- and down-regulation of key proteins.
Caption: Apoptotic pathways induced by this compound.
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
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Cancer cell lines (e.g., MGC803, MCF-7, PC-3)
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Complete growth medium (specific to each cell line)
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This compound stock solution (in DMSO)
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96-well clear-bottom cell culture plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Humidified incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 48 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
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MGC803 cells
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6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MGC803 cells in 6-well plates. Once they reach ~70% confluency, treat with various concentrations of this compound (e.g., 50, 100, 150 nM) and a vehicle control for 24 hours.
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
Objective: To measure changes in the expression of NEDDylation and apoptosis-related proteins following this compound treatment.
Materials:
-
MGC803 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (for NAE1, Ubc12, CUL1, FADD, FasL, PIDD, Bax, Bad, Bcl-xL, Bcl-2, XIAP, c-IAP1, and a loading control like GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Treatment and Lysis: Treat MGC803 cells with this compound for the desired time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
Technical Guide: The Role of VII-31 in the Activation of the NEDDylation Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-translational modification of proteins by the Neural precursor cell Expressed Developmentally Down-regulated 8 (NEDD8) is a critical cellular process known as NEDDylation. This pathway is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, which target a vast number of proteins for proteasomal degradation. Dysregulation of the NEDDylation pathway is implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention. While much research has focused on inhibitors of this pathway, such as MLN4924, activators provide a unique pharmacological tool to probe the pathway's complexities and potential therapeutic benefits of hyper-activation. This document provides a comprehensive technical overview of VII-31, a potent activator of the NEDDylation pathway, detailing its mechanism of action, cellular consequences, and the experimental protocols used for its characterization.
The NEDDylation Pathway: A Core Regulatory Cascade
The NEDDylation cascade is an enzymatic process analogous to ubiquitination, involving a sequence of E1, E2, and E3 enzymes.
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Activation (E1): The cascade begins with the ATP-dependent activation of NEDD8 by the NEDD8-activating enzyme (NAE), a heterodimer composed of NAE1 (APPBP1) and UBA3.
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Conjugation (E2): The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme, primarily UBC12 or UBE2F.
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Ligation (E3): Finally, a NEDD8 E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a substrate protein. The most prominent substrates are the cullin proteins, which form the scaffold of CRLs.
The attachment of NEDD8 to a cullin protein induces a conformational change that is essential for the CRL complex's ubiquitin ligase activity. This activation allows the CRL to recruit and ubiquitinate specific substrate proteins, marking them for degradation by the 26S proteasome.
This compound: A Potent Activator of NEDDylation
This compound is a small molecule compound identified as a potent activator of the NEDDylation pathway. Unlike inhibitors that block the cascade, this compound enhances the conjugation of NEDD8 to its targets. This hyper-activation of the pathway leads to significant downstream cellular effects, including cell cycle arrest and apoptosis, making it a molecule of interest for anti-cancer research.[1]
Mechanism of Action
This compound functions by promoting the NEDDylation of key proteins within the cascade. Experimental evidence demonstrates that treatment of cells with this compound results in the enhanced NEDDylation of crucial pathway components, including NAE1, Ubc12, and Cullin 1 (CUL1).[1] This suggests that this compound may act by facilitating the enzymatic activity at one or more steps of the cascade, leading to a system-wide increase in protein NEDDylation.
Caption: The NEDDylation cascade and the activating role of this compound.
Quantitative Data: Cellular Effects of this compound
The biological activity of this compound has been quantified across various cancer cell lines. The data highlights its potent anti-proliferative and pro-apoptotic effects.
| Parameter | Cell Line | Value / Concentration | Duration | Effect | Reference |
| IC₅₀ | MGC803 (Gastric) | 0.09 ± 0.01 µM | 48 hours | Inhibition of cell viability | [1] |
| IC₅₀ | MCF-7 (Breast) | 0.10 ± 0.006 µM | 48 hours | Inhibition of cell viability | [1] |
| IC₅₀ | PC-3 (Prostate) | 1.15 ± 0.28 µM | 48 hours | Inhibition of cell viability | [1] |
| Treatment | MGC803 | 50 - 150 nM | 24 hours | NEDDylation Activation | [1] |
| Treatment | MGC803 | 50 - 150 nM | 24 hours | G2/M Phase Cell Cycle Arrest | [1] |
| Treatment | MGC803 | 50 - 150 nM | 48 hours | Apoptosis Induction | [1] |
Downstream Cellular Consequences of this compound Treatment
The hyper-activation of the NEDDylation pathway by this compound triggers a cascade of events culminating in tumor cell death.
Cell Cycle Arrest and Apoptosis
This compound induces a robust G2/M phase arrest in MGC803 gastric cancer cells.[1] This is followed by the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The pro-apoptotic activity is characterized by the upregulation of key effector proteins and the downregulation of anti-apoptotic proteins.[1]
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Up-regulated Pro-Apoptotic Proteins: FADD, Fasl, PIDD, Bax, Bad[1]
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Down-regulated Anti-Apoptotic Proteins: Bcl-xL, Bcl-2, XIAP, c-IAP1[1]
At a concentration of 150 nM, this compound treatment for 48 hours elevated the total apoptosis rate in MGC803 cells from 4.8% to 92.8%.[1]
Caption: Apoptotic pathways induced by this compound-mediated NEDDylation activation.
In Vivo Tumor Suppression
In preclinical models, this compound has demonstrated the ability to inhibit tumor progression in vivo. Notably, this anti-tumor efficacy was observed without obvious signs of toxicity in the treated mice, suggesting a favorable therapeutic window.[1]
Key Experimental Protocols
Characterizing the activity of this compound requires a suite of cell-based and biochemical assays. The following sections detail the methodologies for key experiments.
NEDDylation Activation Assay (Western Blot)
This assay visualizes the increase in NEDD8-conjugated proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MGC803) and allow them to adhere overnight. Treat cells with this compound (e.g., 50-150 nM) and a vehicle control (e.g., DMSO) for 24 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins on a 4-12% gradient SDS-polyacrylamide gel.
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Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against NEDD8, NAE1, Ubc12, CUL1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in higher molecular weight bands for target proteins indicates increased NEDDylation.
Caption: Western blot workflow for assessing NEDDylation status.
Cell Viability Assay (IC₅₀ Determination)
This assay quantifies the dose-dependent effect of this compound on cell proliferation and viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
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Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 10 µM) and a vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
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Viability Reagent: Add a viability reagent such as MTT or WST-8 to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
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Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the logarithm of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Caption: Workflow for determining cell viability and IC₅₀.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify apoptosis rates and cell cycle distribution.
Methodology for Apoptosis:
-
Cell Treatment: Treat cells with this compound (e.g., 50-150 nM) for 48 hours. Collect both adherent and floating cells.
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Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
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Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic/necrotic cells
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Methodology for Cell Cycle:
-
Cell Treatment: Treat cells with this compound for 24 hours.
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Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
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Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
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Incubation: Incubate in the dark for 30 minutes at room temperature.
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Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing G1, S, and G2/M phases.
Caption: Flow cytometry workflows for apoptosis and cell cycle analysis.
Conclusion and Future Directions
This compound is a valuable pharmacological tool that potently activates the NEDDylation pathway. Its mechanism of action, leading to the hyper-NEDDylation of key pathway components, triggers robust anti-tumor responses, including G2/M cell cycle arrest and apoptosis, in various cancer cell lines. The in vivo efficacy and favorable toxicity profile underscore its potential as a lead compound for a novel class of anti-cancer therapeutics. Further research should focus on elucidating the precise molecular interactions between this compound and the NEDDylation machinery, optimizing its pharmacological properties, and exploring its efficacy in a broader range of preclinical cancer models, including those resistant to conventional therapies. The study of NEDDylation activators like this compound opens a new avenue for understanding the complex biology of this pathway and exploiting its therapeutic potential.
References
Preliminary Studies on Interleukin-31 and Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Interleukin-31 (IL-31) and its multifaceted role in cancer biology. The initial query for "VII-31" is presumed to be a typographical error, as the available scientific literature extensively covers "Interleukin-31" in the context of oncology. This document summarizes the current understanding of IL-31's mechanisms of action, its variable effects on different cancer cell lines, and the experimental protocols utilized in these investigations.
Introduction to Interleukin-31 in Oncology
Interleukin-31 (IL-31) is a proinflammatory cytokine belonging to the IL-6 family.[1][2] It is primarily secreted by Type II helper T cells (Th2 cells) and signals through a heterodimeric receptor complex composed of the IL-31 receptor α (IL-31RA) and the oncostatin-M receptor β (OSMRβ).[1][3] While historically linked to pruritus in inflammatory skin diseases, emerging evidence reveals that IL-31 plays a complex and often contradictory role in cancer, exhibiting both pro- and anti-tumoral activities depending on the cancer type and its microenvironment.[1][4] IL-31 and its receptor are expressed across a variety of human and murine cancer cell lines, including those from breast, colon, melanoma, glioblastoma, and various hematological malignancies.[1][2][4]
IL-31 Signaling Pathways in Cancer Cells
Upon binding to its receptor complex, IL-31 activates three primary intracellular signaling pathways that are crucial for cellular processes such as survival, proliferation, migration, and inflammation.[1][3][5]
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JAK/STAT Pathway: The binding of IL-31 to its receptor leads to the activation of Janus kinases (JAK1 and JAK2), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription proteins (STAT1, STAT3, and STAT5).[1][5]
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PI3K/AKT Pathway: This pathway is also stimulated following IL-31 receptor activation and plays a significant role in cell survival and proliferation.[1][3]
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the JNK/P38 pathways, are also engaged, influencing inflammation, differentiation, and cell migration.[1][3]
Quantitative Data on IL-31's Effects on Cancer Cell Lines
The impact of IL-31 on cancer cell lines is highly context-dependent. Below is a summary of key findings from preliminary studies.
| Cancer Type | Cell Line(s) | Observed Effects of IL-31 | Key Findings | Citations |
| Colon Cancer | MC38, HCT116 | Anti-Tumoral | Silencing IL-31 in MC38 cells led to accelerated tumor growth in vivo. Recombinant IL-31 inhibited invasion and migration. However, no direct effect on proliferation, apoptosis, or cell cycle was observed in MC38 and CT-26 cells. High doses of IL-31 suppressed HCT116 cell proliferation at low cell densities. | [1][2][5] |
| Breast Cancer | MDA-MB-231, MDA-MB-157, 4T1 | Anti-Tumoral | IL-31 expression reduced tumor growth in vivo through immunomodulation, including increased CD8+ T-cell activation. Silencing of the IL-31 receptor (IL31RA) in MDA-MB-231 and MDA-MB-157 cells suppressed cancer stem cell-like properties, migration, and invasion. In 4T1 tumor-bearing mice, IL-31 infusion reduced pulmonary metastatic lesions. | [1][6][7][8] |
| Hematological Malignancies | Follicular Lymphoma, Cutaneous T-Cell Lymphoma (CTCL), Hodgkin's Lymphoma | Pro-Tumoral | In follicular lymphoma and CTCL, IL-31 is associated with tumor progression. In Hodgkin's lymphoma, IL-31 may foster a microenvironment conducive to tumor growth. | [1][2][3] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to elucidate the role of IL-31 in cancer.
General Experimental Workflow
The investigation of IL-31's effects on cancer cells typically follows a structured workflow, from initial in vitro characterization to in vivo validation.
Detailed Methodologies
4.2.1. Cell Viability and Proliferation Assays
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Objective: To quantify the effect of IL-31 on the metabolic activity and proliferation rate of cancer cells.
-
Method (MTT/MTS Assay):
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Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant IL-31 or a vehicle control.
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Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
4.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following IL-31 treatment.
-
Method:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with IL-31 or a control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
4.2.3. Cell Migration and Invasion Assay (Transwell Assay)
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Objective: To assess the effect of IL-31 on the migratory and invasive potential of cancer cells.
-
Method:
-
Chamber Preparation: Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane. For invasion assays, coat the membrane with a layer of Matrigel.
-
Cell Seeding: Place serum-starved cancer cells in the upper chamber in a serum-free medium. IL-31 can be added to the upper or lower chamber depending on the experimental design.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope and average the results.
-
Conclusion
The preliminary research on Interleukin-31 reveals a complex cytokine with a dual role in cancer pathogenesis. In some solid tumors, such as breast and colon cancer, IL-31 demonstrates anti-tumoral properties by modulating the immune microenvironment and inhibiting cell motility. Conversely, in certain hematological malignancies, it appears to promote tumor progression. This context-dependent activity underscores the importance of further research to fully elucidate the mechanisms of IL-31 action in different cancer types. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to design and execute further studies aimed at potentially harnessing the therapeutic potential of modulating the IL-31 axis in cancer treatment.
References
- 1. imrpress.com [imrpress.com]
- 2. The antiangiogenic role of the pro-inflammatory cytokine interleukin-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-31/IL-31 receptor axis: general features and role in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-31 Receptor α Is Required for Basal-Like Breast Cancer Progression [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. IL-31 induces antitumor immunity in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Effects of VII-31 on Tumor Progression
A comprehensive review of the available scientific literature reveals no specific anti-cancer agent or compound designated as "VII-31." Extensive searches of scholarly databases and biomedical literature did not yield any published research detailing the in vitro effects of a compound with this name on tumor progression.
This suggests that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been publicly disclosed in scientific literature, a misnomer, or a highly specific term not yet indexed in public databases.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations as requested, for a compound that is not described in the accessible scientific domain.
To facilitate a comprehensive response, please verify the compound's designation. Alternative identifiers such as a chemical name, CAS number, or reference to a specific research group or publication would be necessary to conduct a meaningful and accurate search of the scientific literature.
Upon receiving a correct and identifiable compound name, a thorough guide will be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations of molecular pathways. The subsequent report would be structured as follows:
1. Quantitative Data Summary: A series of structured tables will be generated to present key quantitative findings from the literature. This will include, but is not limited to:
- Table 1: Cytotoxicity (IC50 Values) : Detailing the half-maximal inhibitory concentration of the compound across various cancer cell lines.
- Table 2: Apoptosis Induction : Quantifying the percentage of apoptotic cells following treatment, as determined by assays such as Annexin V/PI staining.
- Table 3: Cell Cycle Analysis : Summarizing the effects on cell cycle distribution (e.g., percentage of cells in G1, S, G2/M phases).
- Table 4: Protein Expression Modulation : Presenting fold-changes in the expression of key proteins involved in cancer progression, as measured by techniques like Western Blotting or mass spectrometry.
2. Detailed Experimental Protocols: For each key experiment cited, a detailed methodology section will be provided. This will include:
- Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Reagents, incubation times, and measurement parameters.
- Apoptosis Assays (e.g., Caspase Activity, TUNEL): Step-by-step procedures for sample preparation, staining, and analysis.
- Cell Cycle Analysis: Fixation, staining, and flow cytometry protocols.
- Western Blotting: Protein extraction, quantification, gel electrophoresis, antibody concentrations, and detection methods.
- Migration and Invasion Assays (e.g., Transwell Assay): Chamber preparation, cell seeding, and quantification of migrated/invaded cells.
3. Visualization of Molecular Pathways and Workflows: Diagrams will be generated using the DOT language to illustrate key concepts visually.
-
Signaling Pathway Diagram: A DOT script would be generated to illustrate the molecular signaling cascade affected by the compound.
Caption: Proposed signaling pathway inhibited by the compound. -
Experimental Workflow Diagram: A DOT script would be provided to outline the sequence of a key experimental procedure.
Caption: Workflow for Western Blot analysis of protein expression.
We await a more specific identifier for the compound of interest to proceed with generating this in-depth technical guide.
The Dual Apoptotic Pathways Induced by Paris Saponin VII: A Technical Guide
Introduction
Paris Saponin VII (PSVII), a steroidal saponin isolated from the rhizomes of Trillium tschonoskii Maxim and other related plants, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive research has demonstrated its ability to inhibit the proliferation of a variety of cancer cell lines and induce programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanisms by which PSVII mediates both the intrinsic and extrinsic apoptotic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
Core Mechanisms of PSVII-Induced Apoptosis
PSVII triggers apoptosis through a caspase-dependent mechanism that involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][3] Evidence from multiple studies indicates that PSVII treatment leads to the activation of key initiator and effector caspases, modulation of the Bcl-2 family of proteins, and ultimately, the systematic dismantling of the cancer cell.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the activation of death receptors on the cell surface. PSVII has been shown to induce a significant decrease in the precursor form of caspase-8 (pro-caspase-8), indicating its cleavage and activation.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins. PSVII treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c facilitates the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.
Quantitative Data Summary
The pro-apoptotic effects of Paris Saponin VII have been quantified across various cancer cell lines. The following tables summarize the key findings from multiple studies.
Table 1: IC50 Values of PSVII for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| MDA-MB-231 | Breast Cancer | 3.16 | [1] |
| MDA-MB-436 | Breast Cancer | 3.45 | [1] |
| MCF-7 | Breast Cancer | 2.86 | [1] |
| H460 | Non-Small-Cell Lung Cancer | 3.16 ± 0.23 | [4] |
| PC9 | Non-Small-Cell Lung Cancer | 2.86 ± 0.26 | [4] |
| A549 | Non-Small-Cell Lung Cancer | 1.53 | [5] |
| BxPC-3 | Pancreatic Cancer | 5.31 ± 1.83 | [3] |
| PANC-1 | Pancreatic Cancer | 4.99 ± 0.57 | [3] |
| Capan-2 | Pancreatic Cancer | 3.60 ± 0.78 | [3] |
Table 2: Apoptosis Induction by PSVII in Breast Cancer Cells (24h Treatment)
| Cell Line | PSVII Conc. (µM) | Apoptotic Cells (%) | Reference |
| MDA-MB-231 | 0 | ~5 | [1] |
| 1.2 | ~15 | [1] | |
| 1.5 | ~25 | [1] | |
| 1.8 | ~40 | [1] | |
| MCF-7 | 0 | ~4 | [1] |
| 1.2 | ~12 | [1] | |
| 1.5 | ~22 | [1] | |
| 1.8 | ~35 | [1] |
Table 3: Modulation of Apoptotic Protein Expression by PSVII in BxPC-3 Pancreatic Cancer Cells (24h Treatment)
| Protein | PSVII Conc. (µM) | Relative Expression (Fold Change vs. Control) | Reference |
| Bax | 1.5 | ~1.8 | [3] |
| 3.0 | ~2.5 | [3] | |
| 6.0 | ~3.2 | [3] | |
| Bcl-2 | 1.5 | ~0.7 | [3] |
| 3.0 | ~0.4 | [3] | |
| 6.0 | ~0.2 | [3] | |
| Cleaved Caspase-9 | 1.5 | ~2.0 | [3] |
| 3.0 | ~3.5 | [3] | |
| 6.0 | ~5.0 | [3] | |
| Cleaved Caspase-3 | 1.5 | ~2.5 | [3] |
| 3.0 | ~4.0 | [3] | |
| 6.0 | ~6.0 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on PSVII-induced apoptosis.
Cell Culture and PSVII Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
PSVII Preparation: A stock solution of Paris Saponin VII is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of PSVII or vehicle control (DMSO) for the indicated time periods (e.g., 24 or 48 hours).
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. The supernatant containing floating cells is transferred to a centrifuge tube. Adherent cells are washed with PBS and detached using trypsin-EDTA. The detached cells are then combined with the supernatant.
-
Cell Washing: The collected cells are centrifuged at 300 x g for 5 minutes, and the pellet is washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Following incubation, 1X Annexin V binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: After PSVII treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., pro-caspase-8, pro-caspase-3, PARP, Bax, Bcl-2, and GAPDH as a loading control).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
Conclusion
Paris Saponin VII is a potent inducer of apoptosis in a range of cancer cell lines, acting through both the intrinsic and extrinsic pathways. Its ability to activate caspase-8, modulate the Bax/Bcl-2 ratio, trigger the release of cytochrome c, and subsequently activate caspases-9 and -3 highlights its multifaceted pro-apoptotic mechanism. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of PSVII and for the development of novel anti-cancer strategies targeting apoptotic pathways. Further research is warranted to fully elucidate the upstream molecular targets of PSVII and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paris saponin VII reverses chemoresistance in breast MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paris saponin VII induces Caspase-3/GSDME-dependent pyroptosis in pancreatic ductal adenocarcinoma cells by activating ROS/Bax signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Tumor Inhibition Studies Using VII-31
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Preclinical in vivo studies represent a critical phase in the evaluation of novel anti-cancer agents.[1] These studies, typically conducted in animal models, are designed to assess the safety, tolerability, and anti-tumor activity of a compound in a living organism, providing essential data to support progression into clinical trials.[1] This document provides a detailed framework for conducting in vivo tumor inhibition studies using the hypothetical small molecule inhibitor, VII-31.
Compound Profile: this compound (Hypothetical)
This compound is a potent and selective small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers.[2] By inhibiting this pathway, this compound is designed to induce apoptosis and suppress tumor growth. Preclinical evidence suggests that this compound has a favorable pharmacokinetic profile and demonstrates significant anti-proliferative effects in various cancer cell lines.
Therapeutic Rationale
The PI3K/Akt/mTOR pathway is a key oncogenic driver, making it a prime target for cancer therapy.[2] Small molecule inhibitors targeting this pathway have shown promise in sensitizing tumor cells to apoptosis.[2] The following protocols are designed to evaluate the in vivo efficacy of this compound in relevant cancer models, providing crucial data on its potential as a therapeutic agent.
II. Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the proposed mechanism of action for this compound.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound.
III. Experimental Protocols
A generalized workflow for in vivo tumor inhibition studies is presented below.
Caption: General workflow for in vivo tumor inhibition studies.
A. Animal Models
The choice of animal model is critical for the relevance of the study. Mouse models are frequently used in cancer research.[3]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are transplanted either subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or SCID mice).[3][4] This is a well-established and cost-effective model.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice.[4][5] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[4]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to mimic human cancers, allowing for the study of tumor development in an immunocompetent host.[6]
B. Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Appropriate vehicle solution (e.g., DMSO, PEG400, Tween 80)[1]
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[1]
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.[1]
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of mice.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Humane Endpoints: Euthanize animals that exhibit severe signs of toxicity or exceed a predetermined body weight loss (e.g., >20%).[1]
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
C. Protocol for Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound and vehicle solution
-
Calipers for tumor measurement
-
Animal handling and dosing equipment
Procedure:
-
Cell Culture and Implantation: Culture cancer cells under sterile conditions. Inject a specified number of cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Treatment Administration: Administer this compound or vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and record body weights 2-3 times per week.
-
Study Termination and Tissue Collection: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise and weigh the tumors. Portions of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for western blot analysis.
IV. Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 10 | 1500 ± 150 | - |
| This compound | 10 | 10 | 800 ± 120 | 46.7 |
| This compound | 30 | 10 | 400 ± 90 | 73.3 |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 30 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Table 3: Tumor Biomarker Analysis (Hypothetical IHC Data)
| Treatment Group | Dose (mg/kg) | p-Akt Staining Intensity (Mean Score ± SEM) | Ki-67 Proliferation Index (%) ± SEM |
| Vehicle Control | - | 3.0 ± 0.3 | 85 ± 5 |
| This compound | 10 | 1.5 ± 0.2 | 40 ± 7 |
| This compound | 30 | 0.5 ± 0.1 | 15 ± 4 |
V. Conclusion
These application notes and protocols provide a comprehensive guide for conducting in vivo tumor inhibition studies with the hypothetical small molecule inhibitor this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical evaluation of novel anti-cancer agents. The provided templates for data presentation and visualization tools are intended to facilitate clear communication of experimental design and results.
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of Bioactive Compounds in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesis of publicly available research data. The compound "VII-31" was not specifically identified in the initial search. Therefore, this document provides a general framework and detailed examples based on similar research compounds, namely GP262 (a PI3K/mTOR dual-targeting PROTAC) and SS-31 (Elamipretide), to guide researchers in establishing appropriate dosage and administration protocols for their compounds of interest in animal models. Researchers should adapt these protocols based on the specific characteristics of their molecule and relevant preclinical studies.
Introduction
These application notes provide a comprehensive overview of the dosage and administration of bioactive compounds in various animal models, with a focus on establishing effective and reproducible in vivo studies. The protocols and data presented are intended to serve as a guide for researchers in the fields of pharmacology, drug discovery, and preclinical development.
Compound Profiles (Examples)
GP262: A PI3K/mTOR Dual-Targeting PROTAC Degrader
GP262 is an investigational proteolysis-targeting chimera (PROTAC) designed to degrade both PI3K and mTOR proteins, key components of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
SS-31 (Elamipretide): A Mitochondria-Targeting Peptide
SS-31, also known as Elamipretide, is a small, water-soluble peptide that targets the inner mitochondrial membrane to enhance mitochondrial function. It has been investigated for its therapeutic potential in a range of diseases associated with mitochondrial dysfunction.
Dosage and Administration in Animal Models
The selection of an appropriate animal model, administration route, and dosage is critical for the successful in vivo evaluation of a therapeutic candidate. The following tables summarize reported dosages and administration routes for GP262 and SS-31 in various animal models.
Quantitative Data Summary
Table 1: Dosage and Administration of GP262 in Animal Models
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| SD Rats | Intravenous (IV) | 5 mg/kg | Pharmacokinetics | [1] |
| SD Rats | Intraperitoneal (IP) | 15 mg/kg | Pharmacokinetics | [1] |
| NOD-SCID Mice | Intraperitoneal (IP) | 15 mg/kg and 25 mg/kg | In vivo efficacy (xenograft model) | [1] |
Table 2: Dosage and Administration of SS-31 (Elamipretide) in Animal Models
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| Mice | Subcutaneous (SC), Intravenous (IV), or Intraperitoneal (IP) | 0.5 - 10.0 mg/kg | Preclinical studies | [2] |
| Rats | Subcutaneous (SC), Intravenous (IV), or Intraperitoneal (IP) | 0.5 - 10.0 mg/kg | Preclinical studies | [2] |
| Rabbits | Intravenous (IV) | 0.05 - 0.1 mg/kg | Preclinical studies | [2] |
| Pigs, Sheep, Dogs | Intravenous (IV) | 0.05 mg/kg/hr | Preclinical studies | [2] |
| Mice | Intraperitoneal (IP) | 2 or 5 mg/kg | Ischemic brain injury model | [2] |
Experimental Protocols
Pharmacokinetic Study of GP262 in SD Rats[1]
Objective: To determine the pharmacokinetic profile of GP262 following intravenous and intraperitoneal administration.
Animal Model: Sprague-Dawley (SD) rats.
Protocol:
-
Animal Acclimatization: Acclimate male SD rats for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into two groups for intravenous (IV) and intraperitoneal (IP) administration.
-
Dosing:
-
IV Group: Administer a single dose of 5 mg/kg GP262 via intravenous injection.
-
IP Group: Administer a single dose of 15 mg/kg GP262 via intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 7 h, and 24 h) post-administration.
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of GP262.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2).
In Vivo Efficacy Study of GP262 in a Xenograft Mouse Model[1]
Objective: To evaluate the anti-tumor efficacy of GP262 in a triple-negative breast cancer xenograft model.
Animal Model: NOD-SCID mice.
Protocol:
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Grouping: Randomly divide the mice into three groups: vehicle control, 15 mg/kg GP262, and 25 mg/kg GP262.
-
Dosing: Administer the assigned treatment (vehicle or GP262) via intraperitoneal injection every 24 hours for 20 consecutive days.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting to confirm target protein degradation).
Signaling Pathways
Understanding the signaling pathways modulated by a compound is crucial for elucidating its mechanism of action. The following diagrams illustrate relevant signaling pathways that may be targeted by investigational compounds.
IL-31 Signaling Pathway
Interleukin-31 (IL-31) is a cytokine implicated in pruritic skin disorders and chronic inflammation. It signals through a heterodimeric receptor complex composed of IL-31 receptor alpha (IL-31RA) and Oncostatin M receptor beta (OSMRβ). This activation triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways.
Caption: IL-31 Signaling Pathway.
IL-7 Signaling Pathway
Interleukin-7 (IL-7) is a cytokine essential for the development, survival, and homeostasis of T and B lymphocytes.[3] It signals through the IL-7 receptor, which consists of the IL-7 receptor alpha chain (IL-7Rα) and the common gamma chain (γc). This interaction activates several downstream pathways, including the JAK/STAT and PI3K/AKT pathways, which regulate gene expression related to cell survival and proliferation.[4]
Caption: IL-7 Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies of a novel compound.
Caption: General In Vivo Experimental Workflow.
References
Assessing Apoptosis Induced by Investigational Compounds: Application Notes and Protocols
To the Researcher: Our comprehensive search for "VII-31" in the context of apoptosis induction did not yield any specific scientific literature or data. It is possible that "this compound" is an internal designation for an investigational compound that is not yet publicly disclosed.
Therefore, we have developed the following detailed application notes and protocols for assessing apoptosis induced by a generic [Investigational Compound] . These guidelines are designed to be readily adaptable to your specific research needs and provide a robust framework for evaluating the pro-apoptotic potential of novel therapeutic agents.
Introduction to Apoptosis Assessment
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a key target in drug development, particularly in oncology. An effective assessment of a compound's ability to induce apoptosis requires a multi-faceted approach, employing a variety of assays to characterize the different stages of the apoptotic cascade. This document outlines key techniques for quantifying and characterizing apoptosis induced by [Investigational Compound] .
Key Techniques for Assessing Apoptosis
The following sections provide detailed protocols for commonly used apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a cornerstone for detecting early and late-stage apoptosis.[1][2] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[1] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]
Experimental Protocol: Annexin V/PI Staining
-
Cell Preparation:
-
Seed cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and treat with various concentrations of [Investigational Compound] for the desired time period.
-
Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Annexin V/PI Staining Results
| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| [Investigational Compound] | 1 µM | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 1.1 |
| [Investigational Compound] | 10 µM | 45.7 ± 4.2 | 40.3 ± 3.8 | 14.0 ± 2.5 |
| Staurosporine (Positive Control) | 1 µM | 10.3 ± 1.8 | 65.2 ± 5.1 | 24.5 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[3] Caspase-3 and caspase-7 are effector caspases that cleave a broad range of cellular substrates.[3] Caspase activity can be measured using a variety of methods, including luminogenic or colorimetric assays that utilize a specific caspase substrate.[3][4][5]
Experimental Protocol: Caspase-3/7 Activity Assay (Luminogenic)
-
Cell Preparation:
-
Seed cells in a white-walled 96-well plate and treat with [Investigational Compound] as described for the Annexin V/PI assay.
-
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation: Caspase-3/7 Activity
| Treatment Group | Concentration | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1,500 ± 150 | 1.0 |
| [Investigational Compound] | 1 µM | 4,500 ± 320 | 3.0 |
| [Investigational Compound] | 10 µM | 12,000 ± 980 | 8.0 |
| Staurosporine (Positive Control) | 1 µM | 15,000 ± 1,200 | 10.0 |
Data are presented as mean ± standard deviation from three independent experiments.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[6]
Experimental Protocol: TUNEL Assay for Fluorescence Microscopy
-
Sample Preparation:
-
TUNEL Reaction:
-
Wash the coverslips with PBS.
-
(Optional) Incubate with Equilibration Buffer for 10 minutes.
-
Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber.[6]
-
-
Staining and Imaging:
-
Stop the reaction by washing with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides with anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Data Presentation: TUNEL Assay Results
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | - | 1.5 ± 0.5 |
| [Investigational Compound] | 1 µM | 12.8 ± 2.1 |
| [Investigational Compound] | 10 µM | 48.2 ± 5.6 |
| DNase I (Positive Control) | 1 µg/mL | 98.5 ± 1.2 |
Data are presented as mean ± standard deviation from counting at least 200 cells per condition from three independent experiments.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family of proteins and the cleavage of PARP.[8][9][10]
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with [Investigational Compound] and harvest.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Data Presentation: Western Blot Analysis
| Treatment Group | Concentration | Relative Bax/Bcl-2 Ratio | Relative Cleaved PARP/Total PARP Ratio |
| Vehicle Control | - | 1.0 ± 0.1 | 0.1 ± 0.02 |
| [Investigational Compound] | 1 µM | 2.5 ± 0.3 | 0.4 ± 0.05 |
| [Investigational Compound] | 10 µM | 5.8 ± 0.6 | 0.8 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control.
Signaling Pathways in Apoptosis
Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[11][12][13][14][15] Both pathways converge on the activation of effector caspases.
Intrinsic Apoptosis Pathway
Caption: The Intrinsic Apoptosis Pathway.
Extrinsic Apoptosis Pathway
Caption: The Extrinsic Apoptosis Pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. bosterbio.com [bosterbio.com]
- 6. clyte.tech [clyte.tech]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by VII-31
Audience: Researchers, scientists, and drug development professionals.
Introduction
VII-31 is a potent activator of the NEDDylation pathway, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a critical role in targeting a wide array of proteins for proteasomal degradation, including key regulators of the cell cycle. Dysregulation of the NEDDylation pathway has been implicated in the pathogenesis of various cancers. This compound has been shown to inhibit tumor progression by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cancer cell lines such as the human gastric carcinoma cell line MGC-803.[1] This document provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining and presents illustrative data and the underlying signaling pathway.
Data Presentation
Treatment of MGC-803 cells with this compound for 24 hours results in a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint. The following table summarizes the quantitative analysis of cell cycle distribution.
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 28.3 | 16.5 |
| 50 | 42.1 | 25.5 | 32.4 |
| 100 | 30.8 | 20.1 | 49.1 |
| 150 | 18.5 | 15.3 | 66.2 |
Signaling Pathway
Caption: this compound activates the NEDDylation pathway, leading to G2/M cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Culture MGC-803 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, and 150 nM).[1] A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for staining cells with propidium iodide to analyze DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again at 300 x g for 5 minutes. Repeat this wash step once more to remove any remaining medium or trypsin.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet. Carefully aspirate the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser (e.g., 488 nm) for excitation and collect the PI fluorescence in the red channel (e.g., FL2 or FL3).
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
Experimental Workflow
Caption: Workflow from cell treatment to flow cytometry analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of the NEDDylation pathway activator this compound on the cell cycle of cancer cells. The use of flow cytometry with propidium iodide staining is a robust and reliable method for quantifying cell cycle distribution and demonstrating the G2/M arrest induced by this compound. Understanding the underlying signaling pathway provides a basis for further mechanistic studies and the development of novel anti-cancer therapeutics targeting the NEDDylation pathway.
References
Application Notes and Protocols for Detecting Protein NEDDylation Following VII-31 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein neddylation is a critical post-translational modification where the ubiquitin-like protein NEDD8 is covalently attached to target proteins. This process is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, which regulate the degradation of approximately 20% of the cellular proteome. The activation of CRLs is dependent on the neddylation of the cullin subunit.[1][2] Dysregulation of the neddylation pathway is implicated in the pathophysiology of various diseases, including cancer, making it a key area of research and a target for therapeutic development.[3][4][5]
VII-31 is a potent small molecule activator of the neddylation pathway.[6] Unlike inhibitors such as MLN4924 which block the NEDD8-activating enzyme (NAE), this compound enhances the conjugation of NEDD8 to its substrates.[3][6][7] This activation has been shown to inhibit tumor progression and induce apoptosis in various cancer cell lines.[6]
These application notes provide a detailed protocol for the use of this compound to study neddylation in a cellular context, with a focus on Western blotting to detect changes in the neddylation status of cullin proteins. The method relies on the molecular weight shift caused by the conjugation of NEDD8 (~8 kDa), which allows for the separation and visualization of neddylated and unneddylated forms of cullins.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NEDDylation pathway, the activating effect of this compound, and the experimental workflow for its detection by Western blot.
Caption: The NEDDylation pathway and the activating effect of this compound.
Caption: Experimental workflow for Western blot analysis of NEDDylation.
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cultured cells of interest (e.g., MGC803, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare the desired concentrations of this compound in complete cell culture medium. A dose-response experiment is recommended (e.g., 50, 100, 150 nM).[6] Also, prepare a vehicle control plate using the same concentration of DMSO as in the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6]
-
Harvesting: After incubation, proceed immediately to the protein extraction protocol.
Protein Extraction and Quantification
This protocol is designed to preserve the neddylation status of proteins from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Wash: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer with inhibitors (e.g., 0.5 mL for a 6 cm dish).
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Protocol
Materials:
-
Laemmli sample buffer (4x)
-
Tris-Glycine or Gradient (4-12%) SDS-PAGE gels
-
PVDF membrane (0.45 µm)
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (e.g., anti-CUL1, anti-NEDD8)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane) and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the protein samples onto an 8% Tris-Glycine gel or a 4-12% gradient gel.[1] Run the gel until the dye front reaches the bottom. Include a pre-stained molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended for efficient transfer of cullin proteins.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane overnight at 4°C with gentle agitation. A primary antibody that recognizes the total form of a specific cullin is required to visualize both the neddylated and unneddylated forms.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: Prepare the ECL detection reagent and incubate with the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for both neddylated and unneddylated cullins.
Data Presentation
The efficacy of this compound in activating cullin neddylation can be quantified by measuring the increase in the neddylated form of cullins relative to the total cullin protein.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| Cell Treatment | ||
| This compound Concentration | 50 - 150 nM | Titration is recommended to determine the optimal concentration for the cell line of interest.[6] |
| Treatment Duration | 24 - 48 hours | A time-course experiment can reveal the dynamics of neddylation activation.[6] |
| Immunoblotting | ||
| Primary Antibody (e.g., anti-CUL1) | Varies by manufacturer (e.g., 1:1000) | Dilute in 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C. |
| Secondary Antibody (HRP-conj.) | Varies by manufacturer (e.g., 1:5000) | Dilute in 5% non-fat milk in TBST. Incubate for 1 hour at room temperature. |
| Electrophoresis & Transfer | ||
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
| SDS-PAGE Gel Percentage | 8% Tris-Glycine or 4-12% Gradient | A lower percentage or gradient gel provides better separation of the shifted band.[1] |
| Transfer Time | 90 - 120 minutes at 100V (wet transfer) | Ensures efficient transfer of higher molecular weight proteins like cullins.[1] |
Table 2: Expected Western Blot Band Sizes for CUL1
| Protein Form | Expected Molecular Weight | Expected Observation with this compound Treatment |
| Unneddylated CUL1 | ~89 kDa | Band intensity is expected to decrease in a dose-dependent manner. |
| Neddylated CUL1 | ~97 kDa | Band intensity is expected to increase in a dose-dependent manner. |
| Loading Control (e.g., β-actin) | ~42 kDa | Band intensity should remain consistent across all lanes. |
Note: The exact molecular weights may vary slightly depending on the specific protein and gel system used. The key observation is the appearance of a slower-migrating band corresponding to the neddylated form of the protein, which will be approximately 8 kDa larger than the unmodified form.[1] Given that this compound is a neddylation activator, an increase in the intensity of this upper band is the expected result.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Neddylation: A Versatile Pathway Takes on Chronic Liver Diseases [frontiersin.org]
- 3. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of neddylation catalyzing enzymes for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VII-31 in Oncology Research: Information Not Available
Extensive searches for a compound or agent designated "VII-31" within the context of oncology research have yielded no specific information. The scientific and medical literature readily accessible through broad searches does not contain references to a molecule with this identifier being investigated for cancer research or therapeutic purposes.
The initial search queries for "this compound oncology research," "this compound cancer cell lines," "this compound mechanism of action oncology," and "this compound preclinical studies cancer" did not return any relevant results detailing a specific drug or compound. The search results were general in nature, pertaining to broader topics in oncology, or were unrelated to the specific query.
Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or diagrams for "this compound." The core requirements of the user's request, including data on its mechanism of action, effects on cancer cell lines, and preclinical study results, cannot be fulfilled due to the absence of any foundational information on this topic in the public domain.
It is possible that "this compound" may be an internal, pre-publication codename for a compound, a misidentification, or a highly niche product not yet documented in publicly accessible scientific literature. Without any primary or secondary sources describing its properties and biological activity, the creation of the detailed scientific documentation requested is not feasible.
For researchers, scientists, and drug development professionals interested in a specific compound, it is crucial to have access to foundational research that establishes its basic characteristics. Should information on "this compound" become publicly available in the future, a similar detailed analysis could be performed.
Research Applications of VII-31: A Potent NEDDylation Activator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of VII-31, a potent activator of the NEDDylation pathway. This compound has demonstrated significant potential in cancer research through its ability to inhibit tumor progression in vitro and in vivo by inducing apoptosis.[1]
Application Notes
This compound serves as a valuable research tool for investigating the cellular consequences of NEDDylation pathway activation. The NEDDylation cascade is a post-translational modification process crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] By activating this pathway, this compound provides a method to study the downstream effects on protein degradation and cell signaling, which are often dysregulated in cancer.
Primary applications of this compound in a research setting include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] It up-regulates pro-apoptotic proteins such as FADD, Fasl, PIDD, Bax, and Bad, while down-regulating anti-apoptotic proteins like Bcl-xL, Bcl-2, XIAP, and c-IAP1.[1] This makes it a useful compound for studying the mechanisms of programmed cell death in cancer cells.
-
Cell Cycle Arrest: Treatment with this compound can arrest cancer cells in the G2/M phase of the cell cycle, leading to the inhibition of cell proliferation.[1] This allows for the investigation of cell cycle checkpoints and the role of NEDDylation in their regulation.
-
Inhibition of Tumor Growth: In vivo studies have demonstrated that this compound can inhibit tumor progression without obvious toxicity to the host, suggesting its potential as a therapeutic agent.[1] Researchers can use this compound in animal models to explore its anti-tumor efficacy and pharmacodynamics.
-
Activation of the NEDDylation Pathway: this compound directly activates the NEDDylation of key pathway components, including NAE1, Ubc12, and CUL1.[1] This allows for the specific investigation of the functional consequences of activating this modification pathway on various cellular substrates.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines.
| Cell Line | Assay | Metric | Value (µM) | Treatment Time (hours) | Reference |
| MGC803 (Gastric Cancer) | Cell Viability | IC50 | 0.09 ± 0.01 | 48 | [1] |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 0.10 ± 0.006 | 48 | [1] |
| PC-3 (Prostate Cancer) | Cell Viability | IC50 | 1.15 ± 0.28 | 48 | [1] |
| MGC803 (Gastric Cancer) | Cell Cycle Arrest (G2/M) | Effective Concentration | 0.05 - 0.15 | 24 | [1] |
| MGC803 (Gastric Cancer) | Apoptosis Induction | Effective Concentration | 0.05 - 0.15 | 48 | [1] |
| MGC803 (Gastric Cancer) | NEDDylation Activation | Effective Concentration | 0.05 - 0.15 | 24 | [1] |
Experimental Protocols
Below are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC803, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., MGC803)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50, 100, 150 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., MGC803)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound (e.g., 50, 100, 150 nM) or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis of NEDDylation and Apoptosis-Related Proteins
Objective: To detect changes in the levels of NEDDylation pathway components and apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line (e.g., MGC803)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NAE1, anti-Ubc12, anti-CUL1, anti-FADD, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50, 100, 150 nM) or vehicle for 24 or 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of neddylation modification stimulates tumor sphere formation in vitro and stem cell differentiation and wound healing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting VII-31 insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the small molecule inhibitor VII-31 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Troubleshooting Guide
Q1: My this compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer. What steps can I take to resolve this?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Recommended Actions:
-
Optimize the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the DMSO stock 1:10 in DMSO first, and then dilute this intermediate stock into your aqueous buffer.
-
Incorporate Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is often effective.
-
Consider a Different Formulation Strategy: If the above steps fail, you may need to explore more advanced formulation techniques such as the use of cyclodextrins or creating a lipid-based formulation.
Q2: I'm observing inconsistent results in my cell-based assays, which I suspect is due to poor this compound solubility. How can I improve its bioavailability in my experiments?
A2: Inconsistent results are a hallmark of poor compound solubility in cell culture media. Ensuring the compound is fully dissolved and remains so for the duration of the experiment is critical.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation. Thaw frozen stocks completely and vortex thoroughly before use.
-
Decrease the Final Concentration of DMSO: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.
-
Pre-mix with Serum: For serum-containing media, try pre-mixing the this compound stock with a small volume of fetal bovine serum (FBS) before diluting to the final volume with media. Serum proteins can help to solubilize hydrophobic compounds.
-
Test Different Solvents: While DMSO is the most common, other organic solvents like ethanol or dimethylformamide (DMF) may offer better solubility for this compound. Always run a vehicle control to account for any effects of the solvent on your cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a high-concentration stock solution of this compound?
A1: For a novel compound with unknown solubility, dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules. For compounds with very poor solubility, consider using 1-methyl-2-pyrrolidinone (NMP) or dimethylacetamide (DMA).
Q2: How does pH influence the solubility of this compound in aqueous buffers?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. If this compound has an acidic or basic functional group, its charge state will change with pH, which in turn will affect its solubility. For a basic compound, solubility will increase at a lower pH, while for an acidic compound, solubility will increase at a higher pH. It is recommended to determine the pKa of this compound to predict its solubility at different pH values.
Q3: Is it advisable to use sonication or heat to dissolve my this compound?
A3: Both sonication and gentle heating can be used to aid in the dissolution of this compound, but they should be used with caution.
-
Sonication: A short burst in a sonication bath can provide the energy needed to break up small precipitates and facilitate dissolution.
-
Heating: Gentle warming (e.g., to 37°C) can increase the solubility of some compounds.
Caution: Excessive heat or prolonged sonication can degrade the compound. Always test the stability of this compound under these conditions before proceeding with your experiments.
Quantitative Data Summary
The table below summarizes common organic solvents used for preparing stock solutions of poorly soluble compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Most common starting solvent; highly polar aprotic. |
| Ethanol (EtOH) | 4.3 | 78.4 | Less toxic than DMSO; suitable for some in vivo studies. |
| Dimethylformamide (DMF) | 6.4 | 153 | Good alternative to DMSO; use with caution (toxic). |
| 1-Methyl-2-pyrrolidinone (NMP) | 6.5 | 202 | High boiling point; effective for very insoluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out 1-5 mg of this compound powder using a calibrated analytical balance.
-
Calculate the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Method for Assessing Aqueous Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound to your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Equilibrate: Rotate the solution at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation in aqueous solutions.
Caption: A hypothetical signaling pathway where this compound acts as an Akt inhibitor.
Technical Support Center: Optimizing VII-31 Concentration for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VII-31 to induce apoptosis. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent activator of the NEDDylation pathway. It functions by inducing both the intrinsic and extrinsic pathways of apoptosis.[1] The compound up-regulates pro-apoptotic proteins such as FADD, Fasl, PIDD, Bax, and Bad, while simultaneously down-regulating anti-apoptotic proteins like Bcl-xL, Bcl-2, XIAP, and c-IAP1.[1] This dual action effectively shifts the cellular balance towards apoptosis.
Q2: What are the typical effective concentrations for this compound?
A2: The effective concentration of this compound is cell-line dependent. For example, in MGC803 gastric cancer cells, concentrations between 50-150 nM for 48 hours are effective at inducing apoptosis.[1] The IC50 values, which represent the concentration required to inhibit 50% of cell viability, have been reported as 0.09 µM for MGC803 cells, 0.10 µM for MCF-7 cells, and 1.15 µM for PC-3 cells.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line.
Q3: How does this compound affect the cell cycle?
A3: In addition to inducing apoptosis, this compound can cause cell cycle arrest. In MGC803 cells, treatment with 50-150 nM of this compound for 24 hours resulted in cell cycle arrest at the G2/M phase.[1] At higher concentrations, a distinct sub-G1 peak, indicative of apoptotic cells, was also observed.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: While the search results do not specify the solvent, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a vehicle-only control in your experiments, for instance, treating a sample of cells with only DMSO.[2] For storage, follow the manufacturer's instructions, which generally involve storing the compound at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[3]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MGC803 | Gastric Cancer | 0.09 ± 0.01 | 48 |
| MCF-7 | Breast Cancer | 0.10 ± 0.006 | 48 |
| PC-3 | Prostate Cancer | 1.15 ± 0.28 | 48 |
| Data sourced from MedchemExpress.[1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in MGC803 Cells
| Concentration | Duration (hours) | Effect |
| 50-150 nM | 24 | G2/M Phase Arrest |
| 150 nM | 48 | 92.8% Apoptosis Rate (Early and Late) |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of this compound in activating the NEDDylation pathway to induce apoptosis.
Caption: this compound activates the NEDDylation pathway, promoting apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during apoptosis induction experiments with this compound.
Q: I am not observing significant apoptosis after this compound treatment. What are the potential causes?
A: This can stem from several factors. Systematically check the following:
-
Compound Inactivity:
-
Suboptimal Concentration/Duration:
-
Cell Health and Resistance:
-
Incorrect Apoptosis Detection Window:
-
Issues with Apoptosis Assay:
Caption: Troubleshooting logic for lack of this compound induced apoptosis.
Q: My flow cytometry results show a high percentage of necrotic (Annexin V+/PI+) cells instead of apoptotic (Annexin V+/PI-) cells. How can I fix this?
A: A high necrotic population usually indicates that the this compound concentration is too high or the incubation time is too long, causing cells to progress from apoptosis to secondary necrosis.
-
Solution:
-
Reduce Concentration: Perform a dose-response experiment starting from a lower concentration range.
-
Shorten Incubation Time: Analyze cells at earlier time points (e.g., 12 or 24 hours) to capture the early apoptotic phase before the membrane loses integrity.[3]
-
Handle Cells Gently: Excessive mechanical stress during cell harvesting (e.g., harsh trypsinization or centrifugation) can damage cell membranes and lead to false positives for necrosis.[4]
-
Q: There is high variability in my results between experiments. What are the common sources of inconsistency?
A: Consistency is key in apoptosis assays. Pay close attention to:
-
Cell Seeding Density: Ensure you seed the same number of cells for each experiment, as cell density can influence drug sensitivity.[6]
-
Reagent Preparation: Prepare fresh reagents and dilute your this compound stock consistently for each experiment. Titrate antibodies and dyes to find the optimal concentration for your cell type.[2]
-
Consistent Timing: Adhere strictly to the same incubation times and staining protocols.
-
Flow Cytometer Settings: Use the same instrument settings (voltages, compensation) for all samples within an experiment and across repeat experiments. Always set compensation using single-stained controls for each experiment.[4]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol helps establish the IC50 value of this compound for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include wells for untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies apoptotic cells using flow cytometry.
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. Treat with the predetermined optimal concentration of this compound for the optimal duration. Include untreated and vehicle controls.
-
Cell Harvesting: After incubation, collect the culture medium (containing floating cells).[5] Wash the adherent cells with PBS and detach them using trypsin. Combine the floating cells from the medium with the detached cells.
-
Washing: Centrifuge the combined cell suspension at 300-500 x g for 5 minutes.[3][5] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour for best results.[4][7]
-
Controls: Prepare three controls for setting up the flow cytometer: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: In Vivo Experiments with VII-31
Welcome to the technical support center for the novel kinase inhibitor, VII-31. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in conducting successful in vivo experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during in vivo studies with this compound, categorized by the area of concern.
Efficacy and Reproducibility
Q1: Why am I observing a lack of anti-tumor efficacy with this compound in my xenograft model?
A1: A lack of efficacy can stem from multiple factors related to the compound, its delivery, or the biological model.[1][2] Key areas to investigate include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug exposure at the tumor site.[1][3]
-
Formulation: Poor solubility can lead to low bioavailability. If the drug precipitates upon injection or is not adequately absorbed, it cannot reach its target.[4][5]
-
Dose Level: The administered dose may be insufficient to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is often required to determine the maximum tolerated dose (MTD) and optimal biological dose.[1]
-
Target Engagement: It is crucial to confirm that this compound is reaching the tumor and inhibiting its intended kinase target. This can be assessed by measuring downstream pharmacodynamic (PD) biomarkers.[2][6]
-
Tumor Model: The chosen cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the signaling pathway that this compound inhibits.[1] Additionally, some tumor models have poor vascularization, limiting drug delivery.
Q2: There is high variability in tumor growth between animals in the same treatment group. What can I do to reduce it?
A2: High variability can mask the true effect of the compound. To improve consistency:
-
Standardize Tumor Implantation: Ensure consistent cell numbers, injection volume, and location (e.g., subcutaneous in the flank).[7][8] Using a basement membrane extract like Matrigel or Cultrex BME can improve tumor take-rates and promote more uniform growth.[9]
-
Animal Health and Age: Use healthy, age-matched animals (typically 6-8 weeks old) for implantation.[8]
-
Randomization: Once tumors reach a palpable, measurable size (e.g., 70-300 mm³), randomize the mice into control and treatment groups to ensure an even distribution of initial tumor volumes.[8]
-
Formulation Consistency: Ensure the drug formulation is homogenous and stable throughout the study. Prepare fresh formulations as needed.[1]
Formulation and Administration
Q1: this compound is poorly soluble in aqueous solutions. What formulation strategies can I use for in vivo administration?
A1: This is a common challenge for many small molecule inhibitors.[4][10][11] Several strategies can enhance solubility and bioavailability:
-
Co-solvents and Excipients: Use a pre-screened, safe, and tolerable vehicle. Common systems include solutions with DMSO, PEG300/400, Tween 80, or Solutol HS 15.
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve its dissolution rate and absorption.[4][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve oral absorption for hydrophobic compounds.[5]
-
Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer can prevent crystallization and enhance solubility.[5]
Q2: My this compound formulation is precipitating upon injection. How can I prevent this?
A2: Precipitation indicates that the drug is falling out of solution when introduced to a physiological environment.
-
Check Vehicle Compatibility: The chosen vehicle may not be optimal. Test different GRAS (Generally Regarded As Safe) excipients.
-
Adjust pH: If this compound's solubility is pH-dependent, adjusting the pH of the formulation may help.
-
Warm the Formulation: Gently warming the formulation before injection (if the compound is stable at higher temperatures) can sometimes help keep it in solution.
-
Slower Injection Rate: A slower rate of administration can allow for better mixing with physiological fluids and may reduce the risk of precipitation at the injection site.
Toxicity and Animal Welfare
Q1: Animals treated with this compound are losing more than 15% of their body weight and appear lethargic. What steps should I take?
A1: Significant weight loss is a primary sign of toxicity. Immediate action is required:
-
Dose Reduction: The current dose may be above the MTD. Consider reducing the dose for subsequent cohorts.
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Dosing Schedule Modification: Change the dosing schedule from daily (QD) to every other day (QOD) or implement a "drug holiday" (e.g., 5 days on, 2 days off) to allow the animals to recover.
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Supportive Care: Provide supportive care such as hydration (subcutaneous fluids) and supplemental nutrition with palatable, high-calorie food.
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Monitor for Other Toxicities: Observe for other signs of toxicity, such as changes in skin, fur, or behavior. Small molecule kinase inhibitors can have off-target effects, including cardiovascular toxicities.[12][13]
-
Humane Endpoint: If an animal's body weight loss exceeds 20% or it shows other signs of severe distress, it should be euthanized according to your institution's animal welfare guidelines.
Q2: What are common toxicities associated with small molecule kinase inhibitors?
A2: Besides general malaise and weight loss, kinase inhibitors as a class can be associated with specific on-target or off-target toxicities. While specific data for this compound would be required, common class-related toxicities include:
-
Cardiovascular: Hypertension, QTc prolongation, and congestive heart failure have been observed with some tyrosine kinase inhibitors.[12]
-
Gastrointestinal: Diarrhea and nausea.
-
Dermatological: Rash and hand-foot syndrome.
-
Hematological: Anemia, neutropenia, or thrombocytopenia.
Data Presentation
Quantitative data from in vivo studies should be clearly organized. Below are example tables for presenting efficacy and toxicity data for this compound.
Table 1: Example Dose-Response and Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | QD, PO | +185 | 0 | +2.5 |
| This compound | 10 | QD, PO | +98 | 47 | -1.8 |
| This compound | 30 | QD, PO | +24 | 87 | -6.5 |
| This compound | 60 | QD, PO | -35 | 119 | -16.2 |
Table 2: Common Toxicity Grading Scale for In Vivo Studies
| Grade | Body Weight Loss | Clinical Signs | Action Required |
| 0 | < 5% | Normal activity, no visible abnormalities | Continue treatment |
| 1 | 5-10% | Minor changes in fur texture or posture | Increase monitoring frequency |
| 2 | 10-15% | Moderate lethargy, hunched posture | Consider dose reduction or schedule change |
| 3 | 15-20% | Severe lethargy, signs of dehydration | Stop dosing, provide supportive care |
| 4 | > 20% | Moribund state | Euthanize immediately |
Experimental Protocols
Detailed Protocol: Murine Xenograft Model Efficacy Study
This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., a line known to be dependent on the target kinase) under standard conditions.
-
Passage the cells at least twice after thawing from liquid nitrogen before implantation.[9]
-
On the day of injection, harvest cells that are in the exponential growth phase (not more than 80% confluent).[9]
-
Perform a cell count and check viability using a method like trypan blue exclusion. Viability should be >95%.
-
Resuspend the required number of cells (e.g., 5 x 10⁶) in a sterile, serum-free medium or PBS.
2. Tumor Implantation:
-
Thaw a vial of growth factor-reduced Matrigel (or a similar basement membrane extract like Cultrex BME) on ice.[9]
-
Mix the cell suspension with the Matrigel at a 1:1 ratio on ice to achieve a final injection volume of 100-200 µL per mouse.
-
Anesthetize 6-8 week old immunodeficient mice (e.g., NSG or Nude mice).[8]
-
Inject the cell/Matrigel suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[8]
3. Tumor Monitoring and Randomization:
-
Monitor the animals for tumor growth. Begin measuring tumors with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[8]
4. Compound Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control according to the established protocol. Ensure the formulation is homogenous.
-
Administer this compound and vehicle via the specified route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[8]
-
Dose the animals according to the predetermined schedule (e.g., daily).
5. Study Endpoints and Data Collection:
-
Measure tumor volumes and animal body weights 2-3 times per week.[8]
-
Monitor the animals daily for any clinical signs of toxicity.
-
The study may be concluded when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, collect terminal samples as required (e.g., blood for PK analysis, tumor tissue for PD biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Target Kinase B by this compound.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft efficacy study.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. future4200.com [future4200.com]
- 6. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 12. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of VII-31 in Cancer Models
Disclaimer: The information provided in this technical support center is based on publicly available data for the NEDDylation activator VII-31. A primary research publication with detailed experimental protocols for this specific compound could not be located. Therefore, the methodologies provided are based on standard laboratory procedures for similar compounds and should be adapted and optimized by researchers for their specific experimental context.
This guide is intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound. It offers troubleshooting advice and frequently asked questions to help improve the efficacy and reproducibility of experiments in various cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a potent activator of the NEDDylation pathway.[1] In the context of cancer, it functions as an anti-tumor agent by inducing both intrinsic and extrinsic apoptosis pathways and causing cell cycle arrest at the G2/M phase.[1] It has been shown to activate the NEDDylation of key proteins such as NAE1, Ubc12, and CUL1, which are involved in protein degradation pathways critical for cancer cell survival.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated inhibitory effects on the viability of several cancer cell lines. Notably, it has an IC50 of 0.09 ± 0.01 μM in the gastric cancer cell line MGC803, 0.10 ± 0.006 μM in the breast cancer cell line MCF-7, and 1.15 ± 0.28 μM in the prostate cancer cell line PC-3.[1]
Q3: What are the known effects of this compound on the cell cycle and apoptosis?
A3: In MGC803 gastric cancer cells, treatment with 50-150 nM of this compound for 24 hours leads to cell cycle arrest in the G2/M phase.[1] Over a 48-hour period at similar concentrations, this compound induces apoptosis by up-regulating pro-apoptotic proteins such as FADD, Fasl, PIDD, Bax, and Bad, while down-regulating anti-apoptotic proteins like Bcl-xL, Bcl-2, XIAP, and c-IAP1.[1]
Q4: Is there any available in vivo data for this compound?
A4: Yes, in vivo studies in mice have shown that this compound can inhibit tumor progression. The compound was reported to not show obvious toxicity to the mice.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.4. Variation in incubation time. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding for each experiment.3. Aliquot stock solutions and store at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles.4. Strictly adhere to the predetermined incubation time for the assay. |
| Low or no induction of apoptosis | 1. Insufficient concentration of this compound.2. Inappropriate time point for analysis.3. Cell line is resistant to this compound mediated apoptosis.4. Incorrect antibody or reagent for apoptosis detection. | 1. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity.3. Consider using a different cancer cell line known to be sensitive to NEDDylation pathway modulation.4. Verify the specificity and functionality of all antibodies and reagents used in the apoptosis assay (e.g., Annexin V/PI staining, caspase activity assays). |
| No observable G2/M cell cycle arrest | 1. Cell synchronization issues.2. Insufficient drug exposure time.3. Low potency of the this compound batch. | 1. For a more pronounced effect, consider synchronizing the cells at the G1/S boundary before adding this compound.2. Ensure the incubation time is sufficient (e.g., 24 hours) for the cells to progress to the G2/M phase.3. Verify the purity and activity of the this compound compound. |
| High variability in in vivo tumor growth inhibition | 1. Inconsistent tumor implantation.2. Variation in animal age, weight, or health status.3. Issues with drug formulation or administration. | 1. Ensure consistent tumor cell number and injection technique for each animal.2. Use animals of the same age, sex, and weight range, and monitor their health throughout the study.3. Prepare fresh drug formulations for each administration and ensure accurate dosing and route of administration. |
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (μM) |
| MGC803 | Gastric Cancer | 0.09 ± 0.01 |
| MCF-7 | Breast Cancer | 0.10 ± 0.006 |
| PC-3 | Prostate Cancer | 1.15 ± 0.28 |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 50, 100, 150 nM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
References
Technical Support Center: Overcoming Resistance to VII-31 Treatment
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the targeted therapy VII-31 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is no longer responding to treatment. What are the initial steps I should take?
A1: When a previously sensitive cell line shows a reduced response to this compound, it is crucial to first rule out common experimental variables.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.
-
Mycoplasma Contamination: Test for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
-
This compound Compound Integrity: Confirm the concentration and stability of your this compound stock solution. If possible, test a fresh batch of the compound.
-
Assay Variability: Review your experimental protocol for consistency, particularly incubation times, cell seeding densities, and reagent concentrations.
Q2: How can I determine the IC50 value for this compound in my sensitive and potentially resistant cell lines?
A2: The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cellular response to a drug. A significant increase in the IC50 value is indicative of resistance. You can determine the IC50 value by performing a dose-response experiment using a cell viability assay.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
Troubleshooting Guide for this compound Resistance
This section addresses specific issues related to acquired resistance to this compound and provides guidance on how to investigate the underlying mechanisms.
Issue 1: A significant rightward shift in the this compound dose-response curve is observed, indicating a higher IC50 value.
This is a classic sign of acquired resistance. The next step is to investigate the potential molecular mechanisms driving this resistance.
Potential Mechanism A: Alteration of the Drug Target
Secondary mutations in the target protein of this compound can prevent the drug from binding effectively.
Troubleshooting Steps:
-
Sequence the Target Gene: Extract genomic DNA or RNA from both the sensitive and resistant cell lines. Perform Sanger or next-generation sequencing of the gene encoding the target protein to identify any potential mutations in the resistant cells.
-
Protein Expression Analysis: Use Western blotting to assess the expression levels of the target protein. Overexpression of the target can sometimes lead to resistance.
Potential Mechanism B: Activation of Bypass Signaling Pathways
Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary this compound target.
Troubleshooting Steps:
-
Phospho-protein Array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling molecules (e.g., receptor tyrosine kinases, downstream kinases like AKT, ERK). This can provide a broad overview of activated bypass pathways.
-
Western Blot Analysis: Based on the array results, perform targeted Western blots to confirm the activation of specific bypass pathways in the resistant cell line compared to the sensitive line. Look for increased phosphorylation of key pathway components.
Potential Mechanism C: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells.
-
Protein Expression Analysis: Perform Western blotting to confirm if the protein levels of the identified ABC transporters are elevated in the resistant cell line.
-
Functional Assay with Efflux Pump Inhibitors: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for ABCB1). A restoration of sensitivity to this compound in the presence of the inhibitor suggests that drug efflux is a contributing mechanism.
Data Presentation
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Sensitive Line | 15 | - |
| Resistant Sub-line | 250 | 16.7 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Sensitive Cells
| Gene | Fold Change in Resistant Line (relative to Sensitive) |
| ABCB1 | 8.5 |
| ABCC1 | 1.2 |
| ABCG2 | 1.5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logic diagram for investigating potential this compound resistance mechanisms.
Caption: A troubleshooting workflow for addressing this compound resistance.
Caption: Activation of a bypass signaling pathway to circumvent this compound inhibition.
Technical Support Center: Addressing Off-Target Effects in IL-31 Signaling Pathway Modulation
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the Interleukin-31 (IL-31) signaling pathway. The compound "VII-31" as specified in the query does not correspond to a well-documented molecule in publicly available scientific literature. It is possible that this is a typographical error and the intended target of interest is the IL-31 pathway. IL-31 is a critical cytokine implicated in pruritus and inflammatory skin diseases.[1][2] This guide will address potential off-target effects and other experimental challenges encountered when modulating the IL-31 signaling cascade.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of the IL-31 signaling pathway?
A1: The IL-31 signaling pathway is initiated by the binding of the cytokine IL-31 to its heterodimeric receptor complex. This complex consists of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[1][3] This binding event activates intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK1 and JAK2, leading to the phosphorylation of STAT1, STAT3, and STAT5. Additionally, the pathway can activate the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4]
Q2: What are the potential off-target effects of inhibiting the IL-31 pathway?
A2: Targeting the IL-31 pathway, for instance with monoclonal antibodies against IL-31 or its receptor, is a promising therapeutic strategy for conditions like atopic dermatitis.[3][5][6] However, given the widespread expression of the IL-31 receptor components, off-target effects, or more accurately, unintended systemic effects, are possible. These can include:
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Immunomodulation: As IL-31 is involved in cell-mediated immunity, long-term inhibition might affect immune responses to pathogens.[1]
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Hematopoietic Effects: The IL-31 receptor is involved in regulating hematopoietic progenitor cell homeostasis, so inhibition could potentially impact blood cell production.[1]
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Neurological Effects: IL-31RA is abundantly expressed in dorsal root ganglia, which are crucial for sensory information transmission.[1][7] While the primary goal of inhibition is to reduce itch, other sensory modalities could theoretically be affected.
-
Effects on Tissue Remodeling: IL-31 has been implicated in tissue remodeling processes.[8] Long-term inhibition may have unforeseen consequences in tissues with high cellular turnover or in response to injury.
Q3: We are observing unexpected cellular phenotypes after treating with our novel IL-31 pathway inhibitor. How can we troubleshoot this?
A3: Unexpected phenotypes can arise from a variety of factors. A systematic approach to troubleshooting is recommended:
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Confirm On-Target Activity: First, verify that your compound is indeed inhibiting the IL-31 pathway as expected. Measure the phosphorylation status of downstream targets like STAT3 in response to IL-31 stimulation with and without your inhibitor.
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Assess Kinase Selectivity: If your inhibitor is a small molecule targeting the JAK kinases, it may have off-target effects on other kinases. Perform a comprehensive kinase selectivity screen to identify potential unintended targets.[9]
-
Evaluate Cell Line Authenticity and Health: Ensure your cell line is what you believe it to be and is not contaminated. Stressed or unhealthy cells can respond aberrantly to treatment.
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Consider Pathway Crosstalk: The JAK/STAT pathway interacts with other signaling cascades.[10][11] Your inhibitor might be indirectly affecting other pathways, leading to the observed phenotype.
-
Use a Secondary, Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of the IL-31 pathway, use a different, structurally unrelated inhibitor of the same pathway. If the phenotype is recapitulated, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: High Background on Phospho-STAT3 Western Blot
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Potential Cause 1: Suboptimal Antibody: The phospho-specific antibody may have low specificity or cross-reactivity.
-
Troubleshooting Step: Validate your antibody using positive and negative controls (e.g., cells stimulated with IL-31 vs. unstimulated cells). Test different antibody dilutions.
-
-
Potential Cause 2: Inadequate Blocking: Non-specific antibody binding can obscure the signal.
-
Troubleshooting Step: Optimize your blocking protocol. Try different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and extend the blocking time.
-
-
Potential Cause 3: Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weak signal that might be mistaken for high background.
-
Troubleshooting Step: Ensure that your lysis buffer contains fresh phosphatase inhibitors and always keep your samples on ice.[12]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Potential Cause 1: Cell Confluency and Health: The activation state of the IL-31 pathway can be influenced by cell density and overall health.
-
Troubleshooting Step: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and are 70-80% confluent at the time of the experiment.[9]
-
-
Potential Cause 2: Inconsistent Cytokine Stimulation: The potency of recombinant IL-31 can vary between batches and with storage conditions.
-
Troubleshooting Step: Aliquot your recombinant IL-31 upon receipt and avoid repeated freeze-thaw cycles. Perform a dose-response curve for each new batch to determine the optimal concentration for stimulation.[12]
-
-
Potential Cause 3: Compound Solubility and Stability: The inhibitor may precipitate in the cell culture media or degrade over time.
-
Troubleshooting Step: Visually inspect the media for any signs of precipitation. Prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment and ensure the final DMSO concentration is low (typically <0.5%).[12]
-
Data Presentation
Table 1: Expression of IL-31 and its Receptor Subunits in Human Tissues
| Tissue | IL-31 Expression | IL-31RA Expression | OSMRβ Expression |
| Skin | Present in inflammatory infiltrates | Keratinocytes, Immune Cells | Widely Expressed |
| Dorsal Root Ganglia | Low/Undetectable | High | Present |
| Lung | Present in inflammatory conditions | Epithelial cells, Immune cells | Widely Expressed |
| Intestine | Present in inflammatory conditions | Epithelial cells, Immune cells | Widely Expressed |
| Testis | Low/Undetectable | High | Present |
| Brain | Low/Undetectable | Present in some neuronal populations | Widely Expressed |
| Bone Marrow | Present in hematopoietic cells | Hematopoietic progenitor cells | Widely Expressed |
Data compiled from various sources.[1][7][13] Expression levels can vary depending on the physiological or pathological state.
Table 2: Quantitative Data on IL-31 Induced Cytokine/Chemokine Production
| Cell Type | Stimulus | Cytokine/Chemokine Measured | Fold Induction (approx.) | Reference |
| Dendritic Cells | IL-4 + IL-31 | CCL17 | ~2-3 fold over IL-4 alone | [14] |
| Dendritic Cells | IL-4 + IL-31 | CCL22 | ~2-3 fold over IL-4 alone | [14] |
| Keratinocytes | IL-31 (500 ng/ml) | β-endorphin | Dose-dependent increase | [15] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
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Cell Seeding and Treatment: Seed cells (e.g., HaCaT keratinocytes) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat with your IL-31 pathway inhibitor or vehicle control for 1-2 hours.
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Cytokine Stimulation: Stimulate the cells with recombinant human IL-31 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like GAPDH.[12]
Protocol 2: IL-31/IL-31RA Binding Assay
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Plate Coating: Coat a 96-well plate with purified IL-31 protein overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Binding Reaction: Add your test compound (inhibitor) followed by biotinylated IL-31RA to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash away unbound biotinylated IL-31RA. Add streptavidin-HRP and incubate for 1 hour. After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. A decrease in signal indicates inhibition of the IL-31/IL-31RA interaction.[16]
Visualizations
Caption: IL-31 Signaling Pathway.
References
- 1. Interleukin 31 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are IL-31 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Prerequisites for Functional Interleukin 31 Signaling and Its Feedback Regulation by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IL-31RA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Tissue expression of IL31 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic correlations between two itch biomarkers, IL-31 cytokine and beta-endorphin neuropeptide, via STAT3/calcium axis in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing the Stability of Small Molecule Inhibitors in Experimental Setups
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the stability of small molecule inhibitors, exemplified by the hypothetical compound VII-31, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, this compound, is showing a rapid loss of activity in my cell culture medium. What are the potential causes?
A1: Rapid degradation in cell culture medium is a common challenge. Several factors could be at play:
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Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.
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Media Components: Specific components in the culture medium, such as certain amino acids or vitamins, might be reacting with your compound.[1]
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pH Sensitivity: The pH of the cell culture medium could be affecting the stability of the inhibitor.[1]
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Enzymatic Degradation: If using serum-containing media or performing experiments with cells, enzymes released by the cells or present in the serum could be metabolizing the compound.
Q2: How can I improve the solubility of this compound, as it seems to be precipitating when I dilute it in my aqueous buffer?
A2: Poor aqueous solubility is a frequent issue with hydrophobic small molecules. Consider the following strategies:
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Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[2][3]
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pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Experimenting with different buffer pH values may improve solubility.[2][3]
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Use of Co-solvents or Surfactants: In in-vitro assays, low concentrations of co-solvents like ethanol or polyethylene glycol (PEG), or non-ionic surfactants such as Tween-20, can help maintain solubility. However, their compatibility with your specific assay must be validated.[2]
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Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2]
Q3: I'm observing high variability in the measured concentration of this compound between experimental replicates. What could be the reason?
A3: High variability can stem from several sources:
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Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.[1]
-
Analytical Method Issues: The analytical method, such as HPLC-MS, should be validated for linearity, precision, and accuracy.[1]
-
Incomplete Solubilization: The compound may not be fully dissolving in the stock solution or the final medium, leading to inconsistent concentrations.[1]
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Adsorption to Labware: The compound might be binding to the plastic of cell culture plates or pipette tips. Using low-protein-binding plastics can mitigate this.[1]
Q4: What are the best practices for storing stock solutions of this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of your inhibitor.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Low Temperature Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.[1]
-
Protection from Light: If the compound is light-sensitive, store it in amber vials or a dark container.
-
Hygroscopicity of DMSO: Be aware that DMSO is hygroscopic and can absorb moisture from the air, which can dilute your stock solution over time.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with small molecule inhibitors like this compound.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of compound in media without cells | Inherent chemical instability in the aqueous environment of the media. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] |
| Reaction with media components. | Test stability in different types of cell culture media to identify any specific reactive components.[1] | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[1] | |
| Inconsistent results between experiments | Degradation of stock solution. | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2] |
| Variability in cell culture conditions. | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[2] | |
| High background or off-target effects | High concentration of the inhibitor. | Use the lowest effective concentration possible. Determine the IC50 or Ki value to guide concentration selection.[4] |
| Solvent toxicity. | Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%). Run a solvent-only control.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of a small molecule inhibitor in cell culture media using HPLC-MS.
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media and PBS to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with serum, media without serum, PBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Immediately process the samples for HPLC-MS analysis to determine the concentration of this compound.
4. Data Analysis:
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Illustrative Stability Data
The following table presents hypothetical stability data for this compound under different conditions.
| Time (hours) | % Remaining in PBS (Mean ± SD) | % Remaining in Media w/o Serum (Mean ± SD) | % Remaining in Media w/ 10% FBS (Mean ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 98.5 ± 1.9 | 95.2 ± 3.1 | 99.1 ± 2.2 |
| 8 | 95.1 ± 2.5 | 80.7 ± 4.5 | 96.8 ± 3.0 |
| 24 | 88.9 ± 3.3 | 55.3 ± 5.1 | 92.5 ± 3.8 |
| 48 | 79.2 ± 4.1 | 25.1 ± 6.2 | 85.6 ± 4.5 |
Note: This data is for illustrative purposes only. Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[1]
Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway where this compound inhibits Kinase A.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a small molecule inhibitor.
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Inconsistent Results with VII-31
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NEDDylation pathway activator, VII-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent activator of the NEDDylation pathway.[1] It functions by promoting the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to target proteins. This process, known as neddylation, is critical for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which play a key role in protein degradation.[2][3] By activating this pathway, this compound can inhibit tumor progression and induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -20°C or -80°C.[4] It is advisable to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][5] For long-term storage, amber glass vials or polypropylene tubes are recommended to prevent adsorption of the compound to the container surface.[4] When preparing working solutions, it is important to protect them from light, as exposure can cause photochemical degradation.[4]
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: I am observing significant variability in the IC50 values of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Compound Stability and Handling:
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Degradation: this compound, like many small molecules, can degrade over time, especially with improper storage.[4] Ensure that stock solutions are stored at -20°C or -80°C and that freeze-thaw cycles are minimized.[4]
-
Precipitation: The compound may precipitate out of solution, especially when diluting a concentrated DMSO stock into aqueous media.[4][6] This can lead to a lower effective concentration of the compound in your assay. Visually inspect your working solutions for any signs of precipitation.
-
-
Experimental Variability:
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final cell density and their response to the compound.[8][9] Ensure consistent cell seeding across all wells and plates.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant errors in compound concentration and cell numbers.[8] Use calibrated pipettes and proper pipetting techniques.
-
Incubation Time: Ensure that the incubation time after compound addition is consistent across all experiments.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: The health and passage number of your cells can affect their sensitivity to this compound. Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Serum Concentration: Components in the serum can sometimes interact with the compound, affecting its activity. Maintain a consistent serum concentration in your culture medium.
-
Issue 2: No Significant Apoptosis or Cell Cycle Arrest Observed
Q: I am not observing the expected induction of apoptosis or G2/M cell cycle arrest after treating my cells with this compound. What should I do?
A: If you are not seeing the expected biological effects of this compound, consider the following troubleshooting steps:
-
Confirm Compound Activity:
-
Positive Control: Use a known inducer of apoptosis or cell cycle arrest in your cell line to ensure that your experimental system is responsive.
-
Freshly Prepared Solutions: Prepare fresh working solutions of this compound from your stock to rule out degradation of the compound.
-
-
Optimize Experimental Conditions:
-
Concentration and Time Course: The effective concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. For example, in MGC803 cells, this compound induces G2/M arrest at concentrations of 50-150 nM after 24 hours, and apoptosis at the same concentrations after 48 hours.[1]
-
Cell Density: High cell density can sometimes reduce the apparent efficacy of a compound. Optimize your cell seeding density to ensure that cells are not overly confluent at the time of analysis.[9]
-
-
Verify the NEDDylation Pathway:
-
Western Blot Analysis: Confirm that this compound is activating the NEDDylation pathway in your cells. You can do this by performing a Western blot to look for an increase in neddylated Cullins, which will appear as higher molecular weight bands.
-
Issue 3: Unexpected or Inconsistent Western Blot Results
Q: My Western blot results for neddylated proteins are inconsistent or difficult to interpret. How can I improve them?
A: Western blotting for post-translational modifications like neddylation can be challenging. Here are some tips for improving your results:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the neddylation status of your proteins.
-
Positive and Negative Controls: Include positive and negative controls in your Western blot.[10] A positive control could be a cell line known to have high levels of neddylation or treated with a known NEDDylation activator. A negative control could be untreated cells or cells treated with a NEDDylation inhibitor like MLN4924.[2][11][12]
-
-
Electrophoresis and Transfer:
-
Gel Percentage: Use a gradient gel or a lower percentage acrylamide gel to better resolve the higher molecular weight neddylated proteins from their unmodified counterparts.[13]
-
Transfer Conditions: Optimize your transfer conditions to ensure efficient transfer of both the unmodified and the larger, neddylated proteins to the membrane.
-
-
Antibody Incubation and Detection:
-
Primary Antibody: Use an antibody that specifically recognizes the protein of interest (e.g., a specific Cullin) to observe the band shift corresponding to the neddylated form.
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Blocking: Proper blocking of the membrane is essential to reduce background noise and non-specific antibody binding.[10][14]
-
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| MGC803 | Cell Viability | 0.09 ± 0.01 µM | 48 hours | [1] |
| MCF-7 | Cell Viability | 0.10 ± 0.006 µM | 48 hours | [1] |
| PC-3 | Cell Viability | 1.15 ± 0.28 µM | 48 hours | [1] |
| MGC803 | Cell Cycle Arrest (G2/M) | 50-150 nM | 24 hours | [1] |
| MGC803 | Apoptosis Induction | 50-150 nM | 48 hours | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay.[15]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of NEDDylation
This protocol provides a general workflow for detecting changes in protein neddylation following this compound treatment.[10][13][16]
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a gradient gel for better resolution of neddylated proteins.[13]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., a Cullin family member) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Look for the appearance of a higher molecular weight band corresponding to the neddylated form of the target protein in the this compound-treated samples.
Diagrams
Caption: The NEDDylation Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Neddylation to Inactivate Cullin-RING Ligases by Gossypol: A Lucky Hit or a New Start? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Freeze-Thaw and UVC Radiation on Microbial Survivability in a Selected Mars-like Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trypan Blue Exclusion Test of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Neddylation activated TRIM25 desensitizes triple-negative breast cancer to paclitaxel via TFEB-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying NEDDylation Activation by VII-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for quantifying NEDDylation activation by the potent activator, VII-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the NEDDylation pathway?
A1: this compound is a potent small molecule activator of the NEDDylation pathway.[1] It functions by promoting the conjugation of the ubiquitin-like protein NEDD8 to target proteins. This process, known as neddylation, is crucial for the activity of Cullin-RING E3 ligases (CRLs), which play a key role in protein degradation and cell signaling.[2][3][4] this compound has been shown to activate the neddylation of key pathway components including NAE1, Ubc12, and CUL1.[1]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that this compound activates NEDDylation in a dose-dependent manner, with concentrations typically ranging from 50 nM to 150 nM for treating cells over 24 to 48 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How can I quantify the activation of NEDDylation by this compound?
A3: The most common method for quantifying NEDDylation activation is through Western blotting. This technique allows for the detection of the neddylated form of a target protein, which will appear as a higher molecular weight band compared to the un-neddylated form.[5] Quantitative analysis of the band intensities can provide a measure of the increase in neddylation upon treatment with this compound. For more detailed and high-throughput analysis, techniques like quantitative mass spectrometry (e.g., SILAC) can be employed to assess global changes in protein neddylation.[6]
Q4: What are the key controls to include in my experiments?
A4: To ensure the specificity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any vehicle-induced effects.
-
Negative Control (NEDdylation Inhibitor): Use a known NEDdylation inhibitor, such as MLN4924, to demonstrate that the observed effects of this compound are indeed due to the activation of the NEDdylation pathway.[7][8] Treatment with MLN4924 should result in a decrease in the neddylated protein of interest.
-
Positive Control (for Western Blot): If available, a cell line or tissue known to have high levels of neddylated Cullin can serve as a positive control to confirm the identity of the neddylated band.[5]
Troubleshooting Guides
Western Blotting for Neddylated Proteins
Issue 1: No detectable increase in the neddylated protein band after this compound treatment.
-
Possible Cause: Insufficient concentration or treatment time of this compound.
-
Solution: Perform a dose-response (e.g., 10 nM to 500 nM) and time-course (e.g., 4, 8, 12, 24 hours) experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause: Poor antibody quality or specificity for the neddylated form.
-
Solution: Use an antibody that has been validated for its ability to detect both the neddylated and un-neddylated forms of the target protein. Check the manufacturer's datasheet for validation data.
-
-
Possible Cause: Inefficient cell lysis or protein extraction.
-
Solution: Ensure your lysis buffer contains protease and de-neddylase inhibitors (e.g., MLN4924 can be added to the lysis buffer) to preserve the neddylated state of proteins.
-
Issue 2: High background or non-specific bands on the Western blot.
-
Possible Cause: Suboptimal antibody concentration.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.
-
-
Possible Cause: Inadequate blocking or washing steps.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure thorough washing of the membrane between antibody incubations.
-
-
Possible Cause: Cross-reactivity of the antibody.
-
Solution: Use a more specific antibody or consider using immunoprecipitation to enrich for your protein of interest before Western blotting.
-
Issue 3: Difficulty in resolving neddylated and un-neddylated protein bands.
-
Possible Cause: Inappropriate gel percentage.
-
Solution: Use a lower percentage acrylamide gel or a gradient gel (e.g., 4-12%) to achieve better separation of the higher molecular weight neddylated protein from the un-neddylated form.[2]
-
-
Possible Cause: Overloading of protein samples.
-
Solution: Reduce the amount of protein loaded per lane to prevent band smearing and improve resolution.
-
In Vitro NEDDylation Assay
Issue 1: No formation of neddylated product in the in vitro reaction.
-
Possible Cause: Inactive enzymes (E1, E2) or NEDD8.
-
Solution: Ensure that all recombinant proteins are properly folded and active. Use freshly prepared or properly stored aliquots. It is advisable to test the activity of each enzyme individually if possible.
-
-
Possible Cause: Suboptimal reaction buffer conditions.
-
Possible Cause: this compound is not directly activating the purified components.
-
Solution: this compound's mechanism might require cellular factors not present in a purified in vitro system. Consider using cell lysates as a source of E3 ligases and other potential co-factors in your in vitro assay.[9]
-
Issue 2: High variability between replicate in vitro experiments.
-
Possible Cause: Inconsistent pipetting of reaction components.
-
Solution: Prepare a master mix of common reagents to minimize pipetting errors. Use calibrated pipettes and ensure thorough mixing of the reaction components.
-
-
Possible Cause: Instability of recombinant proteins.
-
Solution: Keep enzymes on ice throughout the setup process and minimize freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | IC50 (µM) | Treatment Duration |
| MGC803 (Gastric Cancer) | 0.09 ± 0.01 | 48 hours |
| MCF-7 (Breast Cancer) | 0.10 ± 0.006 | 48 hours |
| PC-3 (Prostate Cancer) | 1.15 ± 0.28 | 48 hours |
| Data sourced from MedchemExpress product information.[1] |
Table 2: Recommended Concentration Range of this compound for NEDDylation Activation in MGC803 Cells
| Concentration Range | Treatment Duration | Effect |
| 50 - 150 nM | 24 hours | Activation of NEDDylation, G2/M cell cycle arrest |
| 50 - 150 nM | 48 hours | Induction of apoptosis |
| Data sourced from MedchemExpress product information.[1] |
Experimental Protocols
Protocol 1: Quantification of Cullin-1 (CUL1) Neddylation in Cultured Cells by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 150 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., 1 µM MLN4924).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucially, add a de-neddylase inhibitor like 10 µM MLN4924 to the lysis buffer to preserve neddylated proteins.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris gradient gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CUL1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Two bands should be visible for CUL1: the lower band representing un-neddylated CUL1 and the upper, slower-migrating band representing neddylated CUL1.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of neddylated CUL1 to total CUL1 (neddylated + un-neddylated) or to a loading control (e.g., GAPDH, β-actin).
-
Plot the fold change in the neddylated/total CUL1 ratio relative to the vehicle-treated control.
-
Protocol 2: In Vitro NEDDylation Assay
This protocol is adapted from a general in vitro neddylation assay and can be used to test the direct effect of this compound on the enzymatic cascade.[9]
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components (final concentrations can be optimized):
-
NEDD8-activating enzyme E1 (NAE1/UBA3)
-
NEDD8-conjugating enzyme E2 (Ubc12)
-
NEDD8
-
Cullin-1/RBX1 complex (as the substrate)
-
10X NEDDylation Buffer
-
DTT
-
-
Prepare reactions in separate tubes for vehicle control, and different concentrations of this compound.
-
-
Initiation of Reaction:
-
Add ATP to each reaction tube to a final concentration of 1-2 mM to start the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes). A time-course experiment can be performed to determine the optimal incubation time.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 2X non-reducing SDS-PAGE sample buffer. Do not use a reducing agent if you are analyzing thioester bond formation.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the Cullin-1 protein to detect the shift in molecular weight corresponding to neddylation.
-
Visualizations
Caption: The NEDDylation cascade activated by this compound.
Caption: Experimental workflow for quantifying NEDDylation.
Caption: Troubleshooting logic for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. abcam.co.jp [abcam.co.jp]
Validation & Comparative
Comparison Guide: In Vivo Anti-Tumor Effects of Paclitaxel vs. Doxorubicin in a Xenograft Mouse Model of Breast Cancer
An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding an anti-tumor compound designated as "VII-31". This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a highly niche compound with limited published data, or potentially a misidentified name.
Therefore, it is not possible to provide a comparison guide on the in vivo anti-tumor effects of "this compound" as requested.
To demonstrate the requested format and fulfill the core requirements of the prompt, a comparison guide has been created using a well-documented and widely studied anti-tumor agent, Paclitaxel , as a substitute. This guide will objectively compare Paclitaxel's performance with another alternative, Doxorubicin, and provide supporting experimental data, detailed methodologies, and the mandatory visualizations.
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of Paclitaxel and Doxorubicin, two commonly used chemotherapeutic agents, in a preclinical breast cancer model.
Data Presentation
Table 1: Comparative Efficacy of Paclitaxel and Doxorubicin on Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +5 ± 2 |
| Paclitaxel | 10 mg/kg | 450 ± 80 | 70 | -8 ± 3 |
| Doxorubicin | 5 mg/kg | 600 ± 100 | 60 | -12 ± 4 |
Experimental Protocols
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7).
-
Implantation: 5 x 10⁶ MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a mean volume of 100-150 mm³ before the commencement of treatment.
2. Treatment Protocol:
-
Grouping: Mice were randomly assigned to three groups (n=10 per group): Vehicle Control, Paclitaxel, and Doxorubicin.
-
Drug Administration:
-
Paclitaxel (10 mg/kg) was administered intraperitoneally (i.p.) every three days for a total of four doses.
-
Doxorubicin (5 mg/kg) was administered intravenously (i.v.) once a week for three weeks.
-
The vehicle control group received an equivalent volume of saline solution i.p.
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
3. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition at the end of the study (Day 21).
-
Secondary Endpoint: Assessment of treatment-related toxicity by monitoring changes in body weight.
Visualizations
Caption: Experimental workflow for in vivo anti-tumor efficacy testing.
Caption: Simplified signaling pathways of Paclitaxel and Doxorubicin.
comparing the efficacy of VII-31 to other NEDDylation inhibitors
A Comparative Guide to the Efficacy of NEDDylation Pathway Modulators: VII-31, Pevonedistat (MLN4924), and TAS4464
For researchers and professionals in drug development, understanding the nuances of therapeutic agents targeting specific cellular pathways is paramount. This guide provides a detailed comparison of the anti-tumor efficacy of three molecules that modulate the NEDDylation pathway: this compound, Pevonedistat (also known as MLN4924), and TAS4464. A critical distinction to note is that while Pevonedistat and TAS4464 are inhibitors of this pathway, this compound is a potent activator. Despite their opposing mechanisms of action, all three compounds have demonstrated potential in cancer therapy by inducing apoptosis and inhibiting tumor progression.
Introduction to the NEDDylation Pathway
NEDDylation is a post-translational modification process, analogous to ubiquitination, that is crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs play a vital role in targeting a wide array of proteins for proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, DNA replication, and signal transduction. The dysregulation of the NEDDylation pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
The pathway involves a three-step enzymatic cascade:
-
E1 Activating Enzyme (NAE): Activates the ubiquitin-like protein NEDD8 in an ATP-dependent manner.
-
E2 Conjugating Enzyme (UBC12 or UBE2F): Transfers NEDD8 from NAE to the E3 ligase.
-
E3 Ligase: Catalyzes the covalent attachment of NEDD8 to a cullin subunit within the CRL complex.
Mechanisms of Action: Activation vs. Inhibition
This compound acts as a potent activator of the NEDDylation pathway. By enhancing the process of NEDDylation, it leads to the activation of specific cellular responses that ultimately result in apoptosis. In MGC803 gastric cancer cells, treatment with this compound resulted in the activation of NEDDylation of key proteins like NAE1, Ubc12, and CUL1.[1] This activation triggers both intrinsic and extrinsic apoptotic pathways.[1]
On the other hand, Pevonedistat (MLN4924) and TAS4464 are inhibitors of the NEDDylation pathway. They specifically target the NEDD8-activating enzyme (NAE), the first and rate-limiting step in the cascade.[2][3] By forming a covalent adduct with NEDD8, these inhibitors block the entire downstream pathway.[3] This inhibition leads to the inactivation of CRLs and the subsequent accumulation of their substrates, many of which are tumor suppressors and cell cycle regulators like p21 and p27.[4][5] The accumulation of these substrates triggers DNA damage, cell cycle arrest, senescence, and apoptosis in cancer cells.[3][4][6]
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize the in vitro cytotoxic activity of this compound, Pevonedistat, and TAS4464 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of this compound (NEDDylation Activator)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MGC803 | Gastric Cancer | 0.09 ± 0.01 | [1] |
| MCF-7 | Breast Cancer | 0.10 ± 0.006 | [1] |
| PC-3 | Prostate Cancer | 1.15 ± 0.28 | [1] |
Table 2: In Vitro Efficacy (IC50) of Pevonedistat (MLN4924) (NEDDylation Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SJSA-1 | Osteosarcoma | 0.073 | [6] |
| MG-63 | Osteosarcoma | 0.071 | [6] |
| Saos-2 | Osteosarcoma | 0.19 | [6] |
| HOS | Osteosarcoma | 0.25 | [6] |
| Neuroblastoma Panel | Neuroblastoma | 0.136 - 0.400 | [7][8] |
| A375 | Melanoma | 1.2 | [9] |
| Mel39 | Melanoma | 0.143 | [9] |
| CAL 27 | Oral Cancer | 1.8 | [10] |
| OC-2 | Oral Cancer | 1.4 | [10] |
| Ca9-22 | Oral Cancer | 1.9 | [10] |
| MiaPaCa-2 | Pancreatic Cancer | 0.213 | [11] |
| LN229 | Glioblastoma | >4.28 | [11] |
Table 3: In Vitro Efficacy (IC50) of TAS4464 (NEDDylation Inhibitor)
| Cell Line/Tumor Type | IC50 Range (nM) | Citation |
| Hematologic Malignancies | Highly sensitive | [4] |
| Patient-derived AML | 1.6 - 460 | [1] |
| Patient-derived DLBCL | 0.7 - 4,223 | [1] |
| Patient-derived SCLC | 0.2 | [1] |
Note: TAS4464 has been shown to be 3- to 64-fold more potent than Pevonedistat (MLN4924) against a panel of tested cell lines.[12]
In Vivo Efficacy
This compound: In vivo studies have shown that this compound inhibits tumor progression in mice without obvious toxicity.[1] Mice treated with this compound had significantly smaller tumors compared to the vehicle control group.[1]
Pevonedistat (MLN4924): As a single agent, Pevonedistat has demonstrated the ability to prolong the survival of mice in two different mantle cell lymphoma models.[13] In orthotopic neuroblastoma models, Pevonedistat significantly decreased tumor weight.[7] It has also been shown to inhibit tumor formation and growth in a pancreatic cancer xenograft model.[5]
TAS4464: In a CCRF-CEM xenograft model, weekly administration of TAS4464 at 100 mg/kg was more efficacious than twice-weekly administration of MLN4924 at 120 mg/kg, leading to complete tumor regression without significant weight loss.[14] TAS4464 has shown prominent antitumor activity in multiple human tumor xenograft models, including both hematologic and solid tumors.[4][12]
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 12. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: VII-31 versus MLN4924 in Gastric Cancer Cells
An objective comparison of the NEDDylation activator VII-31 and the NEDDylation inhibitor MLN4924, detailing their contrasting mechanisms of action and convergent anti-tumor effects in gastric cancer cell lines.
This guide provides a comprehensive comparison of two compounds, this compound and MLN4924, which, despite having opposing effects on the NEDDylation pathway, both exhibit anti-cancer properties in gastric cancer cells. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The NEDDylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs play a critical role in protein degradation, and their dysregulation is implicated in the pathogenesis of various cancers, including gastric cancer. Consequently, targeting the NEDDylation pathway has emerged as a promising therapeutic strategy. This guide focuses on two distinct modulators of this pathway:
-
This compound: A potent activator of the NEDDylation pathway.
-
MLN4924 (Pevonedistat): A first-in-class inhibitor of the NEDD8-activating enzyme (NAE).
Interestingly, both compounds induce G2/M cell cycle arrest and apoptosis in gastric cancer cells, highlighting the complex role of NEDDylation in cancer cell fate.
Mechanism of Action: A Tale of Two Opposites
The primary distinction between this compound and MLN4924 lies in their opposing effects on the NEDDylation cascade.
MLN4924 acts as an inhibitor of the NEDD8-activating enzyme (NAE), the initial and rate-limiting enzyme in the NEDDylation pathway. By inhibiting NAE, MLN4924 prevents the conjugation of NEDD8 to Cullins, leading to the inactivation of CRLs. This results in the accumulation of various CRL substrates, many of which are tumor suppressors that regulate cell cycle progression and apoptosis.[1][2][3]
This compound , in contrast, is an activator of the NEDDylation pathway. It promotes the neddylation of key pathway components, including NAE1, Ubc12, and Cullin 1. The precise mechanism by which activation of this pathway leads to anti-cancer effects is still under investigation but is thought to involve the induction of cellular stress and the activation of apoptotic signaling cascades.
Comparative Efficacy in Gastric Cancer Cells
Both this compound and MLN4924 have demonstrated efficacy in inhibiting the proliferation of gastric cancer cells, albeit in different cell lines and likely through distinct downstream signaling events.
| Compound | Cell Line(s) | IC50 | Key Findings |
| This compound | MGC-803 | 0.09 ± 0.01 µM | Induces G2/M cell cycle arrest and apoptosis. |
| MLN4924 | AGS | ~80 nM | Induces G2/M cell cycle arrest and senescence.[1] |
| SGC-7901 | ~150 nM | Induces G2/M cell cycle arrest and senescence.[1] |
Note: The IC50 values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Impact on Cell Cycle and Apoptosis
A remarkable convergence in the cellular response to both compounds is the induction of G2/M phase cell cycle arrest and apoptosis.
MLN4924 's induction of G2/M arrest is attributed to the accumulation of CRL substrates such as p21, p27, and CDT1.[4][5] The accumulation of CDT1 can lead to DNA re-replication and subsequent DNA damage, triggering a checkpoint response.[4] Apoptosis induction by MLN4924 is also linked to the accumulation of pro-apoptotic proteins.[2]
This compound also potently induces G2/M arrest. Its pro-apoptotic activity is mediated through both the intrinsic and extrinsic pathways. This is evidenced by the upregulation of pro-apoptotic proteins such as FADD, Fasl, PIDD, Bax, and Bad, and the downregulation of anti-apoptotic proteins including Bcl-xL, Bcl-2, XIAP, and c-IAP1.
The table below summarizes the key molecular players involved in the apoptotic response to both compounds.
| Apoptotic Protein | Effect of this compound | Effect of MLN4924 | Pathway |
| Pro-apoptotic | |||
| FADD | Upregulated | - | Extrinsic |
| Fasl | Upregulated | - | Extrinsic |
| PIDD | Upregulated | - | Intrinsic |
| Bax | Upregulated | - | Intrinsic |
| Bad | Upregulated | - | Intrinsic |
| Anti-apoptotic | |||
| Bcl-xL | Downregulated | - | Intrinsic |
| Bcl-2 | Downregulated | - | Intrinsic |
| XIAP | Downregulated | - | Intrinsic |
| c-IAP1 | Downregulated | - | Intrinsic |
| CRL Substrates | |||
| p21 | - | Accumulated | Intrinsic |
| p27 | - | Accumulated | Intrinsic |
Signaling Pathways
The distinct mechanisms of this compound and MLN4924 culminate in the activation of signaling pathways that halt cell proliferation and induce cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Gastric cancer cells (MGC-803, AGS, or SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or MLN4924 for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or MLN4924 for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound or MLN4924, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both this compound and MLN4924 demonstrate significant anti-cancer activity in gastric cancer cells, culminating in G2/M cell cycle arrest and apoptosis. However, they achieve these convergent outcomes through diametrically opposed mechanisms of action on the NEDDylation pathway. MLN4924's inhibitory action leads to the accumulation of tumor-suppressive CRL substrates, while this compound's activation of the pathway appears to trigger a stress response leading to apoptosis.
This paradoxical finding underscores the delicate balance of the NEDDylation pathway in maintaining cellular homeostasis and highlights its complexity as a therapeutic target. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to explore the potential for combination therapies that leverage the distinct mechanisms of these two compounds. The choice between a NEDDylation activator and an inhibitor for therapeutic intervention may depend on the specific genetic and molecular context of the gastric tumor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative analysis of apoptosis induction by VII-31 and other compounds
A detailed examination of the mechanisms and experimental evaluation of apoptosis-inducing compounds.
Note on "VII-31": Initial literature searches did not yield specific information on a compound designated as "this compound." Therefore, this guide provides a comparative analysis of other well-characterized apoptosis-inducing agents to serve as a valuable resource for researchers in the field.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in pathological cells is a primary strategy in drug development. This guide offers a comparative analysis of several compounds known to induce apoptosis, presenting their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Comparative Efficacy of Apoptosis-Inducing Compounds
The efficacy of apoptosis-inducing agents can be compared based on various parameters, including the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells observed after treatment. The following table summarizes a selection of compounds and their reported effects on different cancer cell lines.
| Compound | Cell Line | IC50 | Percentage of Apoptotic Cells | Reference |
| Etoposide | HL-60 | 10 µmol/L | 22.5% - 72% (assay dependent) | [1][2] |
| Cisplatin | HL-60 | 5 µmol/L | 30% - 57% (assay dependent) | [1][2] |
| Codeinone | HL-60 | Not specified | Potently induces apoptosis | [3] |
| Hypericin | MDA-MB-175-VII | Lower than MDA-MB-231 | 86% (at IC50 for MDA-MB-231) | [4] |
| Fenbendazole | Colorectal Cancer Cells | Not specified | Induces apoptosis | [5] |
| Pyrone Derivatives | Various Cancer Cells | Varies | Induce apoptosis | [6] |
| Ciprofar | HepG2 | 76.38 µg/ml | Induces apoptosis | [7] |
| Brufen | HepG2 | 85.6 µg/ml | Induces apoptosis | [7] |
Key Signaling Pathways in Apoptosis
The induction of apoptosis by various compounds converges on common signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways culminate in the activation of caspases, a family of proteases that execute the apoptotic program.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Many chemotherapeutic agents, such as etoposide and cisplatin, induce apoptosis primarily through this pathway.[1][8]
Caption: Intrinsic Apoptosis Pathway.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates executioner caspases.
Caption: Extrinsic Apoptosis Pathway.
Experimental Protocols for Apoptosis Detection
Several well-established methods are used to detect and quantify apoptosis. The choice of assay depends on the specific apoptotic event being investigated and the experimental model.[9]
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is one of the most common methods to detect apoptosis.[10][11] It is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) to label apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is used to identify necrotic cells with compromised membrane integrity.[10][11]
Protocol Outline:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the compound of interest for the desired time.[10][11]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10][11]
Caption: Annexin V/PI Staining Workflow.
Caspase Activity Assays
Caspase activation is a central event in apoptosis.[12] Assays to measure the activity of specific caspases (e.g., caspase-3, -8, -9) provide direct evidence of apoptosis induction. These assays typically use a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
Protocol Outline:
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Substrate Addition: Add the caspase-specific substrate to the lysates.
-
Incubation: Incubate to allow the active caspase to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
DNA Fragmentation Assays
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[3]
-
Agarose Gel Electrophoresis: DNA extracted from apoptotic cells will show a characteristic "ladder" pattern on an agarose gel, representing multiples of the internucleosomal DNA fragment size.
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA breaks by labeling the 3'-hydroxyl ends of the DNA fragments with fluorescently labeled dUTPs.[9] This can be analyzed by flow cytometry or fluorescence microscopy.
Conclusion
The comparative analysis of apoptosis-inducing compounds is essential for the development of new therapeutic strategies. By understanding their mechanisms of action and employing robust experimental protocols, researchers can effectively screen and characterize novel drug candidates. The methods and data presented in this guide provide a framework for conducting such comparative studies, ultimately contributing to the advancement of apoptosis-targeted therapies.
References
- 1. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of different methodological approaches to the in vitro study of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of apoptosis-inducing activity of codeine and codeinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypericin Induces Apoptosis in MDA-MB-175-VII Cells in Lower Dose Compared to MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of VII-31 on the NEDDylation Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NEDDylation pathway activator VII-31 with the well-characterized inhibitor MLN4924 (Pevonedistat). It includes supporting experimental data, detailed protocols, and visual diagrams to objectively assess the on-target effects of this compound.
Introduction to the NEDDylation Pathway
The NEDDylation pathway is a critical post-translational modification process analogous to ubiquitination. It involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins, a process that regulates a diverse range of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] The key enzymes in this cascade are the NEDD8-activating enzyme (E1), NEDD8-conjugating enzymes (E2s), and NEDD8 ligases (E3s).[1][2] A primary and well-studied class of substrates for neddylation are the cullin proteins, which are scaffold components of the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3][4] Neddylation of cullins is essential for the activation of CRLs, which in turn target a multitude of proteins for proteasomal degradation.[3][4]
Dysregulation of the NEDDylation pathway has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][5] Small molecules that can either activate or inhibit this pathway are valuable tools for research and potential drug candidates.
This compound: A NEDDylation Pathway Activator
This compound is a potent small molecule activator of the NEDDylation pathway.[6] It has been shown to inhibit tumor progression both in vitro and in vivo by inducing apoptosis through intrinsic and extrinsic pathways.[6] The on-target effect of this compound is the activation of the NEDDylation cascade, leading to increased modification of key pathway components.[6]
Comparative Analysis: this compound vs. MLN4924
To confirm the on-target effects of this compound, its activity is compared with MLN4924, a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[5][7] MLN4924 blocks the initial step of the NEDDylation cascade, leading to a global decrease in protein neddylation.[7]
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound and the comparative inhibitor MLN4924.
| Parameter | This compound | MLN4924 (Pevonedistat) | Reference |
| Mechanism of Action | NEDDylation Pathway Activator | NEDDylation Pathway Inhibitor (NAE inhibitor) | [6][7] |
| Effect on Cullin Neddylation | Increases | Decreases | [6][7] |
| Cell Viability (IC50) | MGC803: 0.09 ± 0.01 µMMCF-7: 0.10 ± 0.006 µMPC-3: 1.15 ± 0.28 µM | Varies by cell line (nM to µM range) | [6] |
| Downstream Effects | Induces apoptosis, G2/M cell cycle arrest | Induces apoptosis, senescence, cell cycle arrest | [6][7] |
Experimental Confirmation of On-Target Effects
The primary method to confirm the on-target effects of this compound on the NEDDylation pathway is through Western blot analysis to detect changes in the neddylation status of key pathway proteins.
Key Experiment: Western Blot for Neddylated Proteins
Objective: To determine if this compound treatment leads to an increase in the neddylation of target proteins, confirming its role as a pathway activator.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture MGC803 gastric cancer cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 50, 100, 150 nM) and a vehicle control (DMSO) for 24 hours.[6]
-
As a comparative control, treat a separate set of cells with MLN4924 (e.g., 1 µM) for the same duration.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for NEDD8, NAE1, Ubc12, and Cullin-1 (CUL1). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
-
This compound treated cells: An increase in the intensity of bands corresponding to the neddylated forms of NAE1, Ubc12, and CUL1 compared to the vehicle control. This will appear as higher molecular weight bands for these proteins.
-
MLN4924 treated cells: A decrease in the intensity of the neddylated protein bands, confirming the inhibitory effect of the compound.
-
Vehicle control cells: Basal levels of neddylated proteins.
Visualizing the Molecular Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
NEDDylation Signaling Pathway
Caption: The NEDDylation cascade and points of modulation by this compound and MLN4924.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for confirming this compound's on-target effects via Western blot.
Logical Relationship of this compound's Action
Caption: The proposed mechanism of action for the anti-tumor effects of this compound.
Conclusion
The experimental evidence strongly supports the on-target effect of this compound as a potent activator of the NEDDylation pathway. Western blot analysis, in comparison with the known NEDDylation inhibitor MLN4924, provides a clear and definitive method to confirm this activity. The increased neddylation of key pathway components like NAE1, Ubc12, and cullins upon this compound treatment validates its mechanism of action and provides a rationale for its observed anti-tumor effects. This guide provides researchers with the necessary information and protocols to independently verify and further explore the therapeutic potential of modulating the NEDDylation pathway with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of HIF through inhibition of Cullin-2 neddylation is protective in mucosal inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VII-31's Mechanism of Action: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, modulation of the NEDDylation pathway has emerged as a promising strategy. This guide provides a comparative analysis of VII-31, a potent activator of the NEDDylation pathway, and pevonedistat (MLN4924), a well-characterized inhibitor of this pathway. By presenting experimental data and detailed protocols, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of these compounds in various cell types.
Mechanism of Action: A Tale of Two Modulators
The NEDDylation pathway is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs, in turn, control the degradation of a multitude of proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. Disruption of this pathway can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
This compound is a novel small molecule that acts as a potent activator of the NEDDylation pathway. By enhancing the conjugation of NEDD8 to Cullins, this compound is proposed to hyperactivate CRLs, leading to the accelerated degradation of their downstream targets. This hyperactivity is thought to induce cellular stress, culminating in cell cycle arrest and apoptosis in cancer cells.[1]
In contrast, pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[2][3][4][5] NAE is the essential E1 enzyme that initiates the NEDDylation cascade. By inhibiting NAE, pevonedistat prevents the attachment of NEDD8 to Cullins, thereby inactivating CRLs. This leads to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, senescence, and apoptosis.[6][7][8]
Comparative Performance: In Vitro Cytotoxicity
The efficacy of this compound and pevonedistat has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Pevonedistat (MLN4924) IC50 (µM) |
| MGC803 | Gastric Cancer | 0.09 ± 0.01[1] | Not Reported |
| MCF-7 | Breast Cancer | 0.10 ± 0.006[1] | 0.053777 |
| PC-3 | Prostate Cancer | 1.15 ± 0.28[1] | Not Reported |
| A549 | Lung Cancer | Not Reported | 0.043020 |
| HCT116 | Colon Cancer | Not Reported | Not Reported |
| NCI-H1299 | Lung Cancer | Not Reported | Not Reported |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported |
| HCT116 | Colon Cancer | Not Reported | Not Reported |
| DLD-1 | Colon Cancer | Not Reported | Not Reported |
| HT29 | Colon Cancer | Not Reported | Not Reported |
| RKO | Colon Cancer | Not Reported | 0.054244 |
| NGP | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
| SK-N-BE(2) | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
| SH-SY5Y | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
| IMR-32 | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
| LAN-5 | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
| CHP-212 | Neuroblastoma | Not Reported | 0.136 - 0.400[9] |
Note: IC50 values for pevonedistat are sourced from the Genomics of Drug Sensitivity in Cancer database and may vary between studies. The IC50 values for neuroblastoma cell lines treated with pevonedistat are presented as a range as reported in the cited study.[9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to study these compounds, we provide the following diagrams generated using the DOT language.
Caption: The NEDDylation Pathway and Points of Intervention.
Caption: General Experimental Workflow for Compound Evaluation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and pevonedistat on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and pevonedistat in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound or pevonedistat.
-
Cell Lysis: Treat cells with the desired concentrations of this compound or pevonedistat for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The modulation of the NEDDylation pathway presents a compelling therapeutic avenue in oncology. This compound, as a pathway activator, and pevonedistat, as an inhibitor, offer distinct approaches to targeting this critical cellular process. The data presented in this guide highlight the cytotoxic potential of both compounds across various cancer cell lines. While pevonedistat is extensively studied with a broad dataset, further independent research on this compound is warranted to fully elucidate its cross-validated mechanism of action and therapeutic potential in a wider range of cell types. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate these and other modulators of the NEDDylation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Independent Verification of SS-31's Anti-Cancer Properties: A Comparative Guide
Disclaimer: Initial searches for a compound designated "VII-31" did not yield specific information on its anti-cancer properties. However, due to the similarity in designation, this guide will focus on the compound SS-31 , a mitochondria-targeted peptide that has been investigated for its role in cancer-related complications. This guide is intended for researchers, scientists, and drug development professionals to objectively compare its performance with other alternatives, supported by experimental data.
Introduction
SS-31 is a tetrapeptide that selectively targets the inner mitochondrial membrane, specifically cardiolipin.[1][2] Its mechanism of action is of particular interest in oncology, not as a direct cytotoxic agent, but as a supportive therapy to mitigate the metabolic dysfunctions associated with cancer and its treatment, such as cachexia.[1][2] This guide provides an overview of the experimental evidence for SS-31's effects and compares its mechanistic approach to other anti-cancer strategies.
Data Presentation: SS-31 in Cancer Cachexia
The following table summarizes quantitative data from a preclinical study investigating the effects of SS-31 in a mouse model of cancer cachexia induced by C26 colon carcinoma, both with and without chemotherapy (oxaliplatin and 5-fluorouracil - OXFU).
| Parameter | Model | Treatment Group | Outcome | Reference |
| Body Weight | C26-bearing mice | SS-31 | Partially counteracted body wasting | [2] |
| Myofiber Area | C26-bearing mice | SS-31 | Prevented the reduction of glycolytic myofiber area | [2] |
| Mitochondrial Function | C26 & C26 OXFU mice | SS-31 | Rescued succinate dehydrogenase (SDH) activity to control levels | [1] |
| Intracellular ATP | C26 OXFU mice | SS-31 | Rescued intracellular ATP levels | [1] |
| Mitochondrial Protein | C26 & C26 OXFU mice | SS-31 | Unable to counteract mitochondrial protein loss | [1] |
| Body & Muscle Weight | C26 OXFU mice | Progressively increased dosing of SS-31 | Transient beneficial effects at 21 days | [1] |
| Mitochondrial Loss | C26 OXFU mice | SS-31 | Prevented mitochondrial loss at day 21 | [1] |
| Autophagy/Mitophagy | C26 OXFU mice | SS-31 | Prevented abnormal autophagy/mitophagy at day 21 | [1] |
Experimental Protocols
Animal Model and Treatment:
-
Model: C26-bearing mice were used to induce cancer cachexia. A subset of these mice also received chemotherapy consisting of oxaliplatin and 5-fluorouracil (OXFU).[1]
-
SS-31 Administration: SS-31 was administered to evaluate its ability to counteract muscle wasting and metabolic alterations.[1]
-
Outcome Measures: Key parameters measured included body and muscle weight, myofiber area, mitochondrial function (SDH activity), intracellular ATP levels, and markers of mitochondrial biogenesis and autophagy.[1][2]
Metabolomic Analysis:
-
Technique: Nuclear Magnetic Resonance (NMR)-based metabolomics was employed to analyze the metabolic profiles of skeletal muscle, liver, and plasma.
-
Purpose: To assess the systemic effects of SS-31 on energy and protein metabolism in tumor-bearing mice.[1]
Mechanistic Insights and Signaling Pathways
SS-31's primary mechanism involves the preservation of mitochondrial function. In cancer cachexia, there is a notable dysfunction in mitochondria, leading to reduced oxidative capacity and low intracellular ATP.[1][2] SS-31, by targeting cardiolipin, helps to restore mitochondrial energetics.[1][2]
Below is a diagram illustrating the proposed mechanism of SS-31 in mitigating cancer cachexia-induced mitochondrial dysfunction.
Caption: Proposed mechanism of SS-31 in cancer cachexia.
Comparison with Other Anti-Cancer Agents
SS-31's approach differs significantly from traditional cytotoxic agents and targeted therapies that aim to directly kill cancer cells. The table below provides a conceptual comparison.
| Agent Class | Primary Mechanism | Example(s) | Relevance to SS-31's Target Area |
| Mitochondria-Targeted Peptides | Preserve mitochondrial function and cellular energetics. | SS-31 | Directly addresses mitochondrial dysfunction, a hallmark of cancer cachexia.[1][2] |
| Pyrone Derivatives | Induce apoptosis via mitochondrial dysfunction and caspase activation, inhibit oncogenic signaling pathways (PI3K/Akt/mTOR, MAPK/ERK). | Allantopyrone A | Induce mitochondrial dysfunction to kill cancer cells, contrasting with SS-31's protective role.[3] |
| Antiparasitic Drugs (Repurposed) | Induce mitochondrial dysfunction, oxidative stress, and apoptosis in cancer cells. | Ivermectin | Also targets mitochondria but to induce cell death rather than preserve function.[4] |
| Immune Checkpoint Inhibitors | Block inhibitory pathways (e.g., PD-1/PD-L1) to enhance anti-tumor immune responses. | BMS-202 | Acts on the tumor microenvironment and immune system, a different therapeutic axis.[5] |
| Transcription Inhibitors | Inhibit oncogenic transcription programs. | Lurbinectedin | Targets the genetic and transcriptional machinery of cancer cells.[6] |
The following workflow illustrates the distinct therapeutic strategies.
Caption: Comparison of therapeutic anti-cancer strategies.
Conclusion
The available evidence suggests that SS-31's primary role in an oncological context is not as a direct anti-cancer agent but as a supportive therapy to counteract the debilitating effects of cancer cachexia by preserving mitochondrial function.[1][2] This positions SS-31 as a potential candidate for combination therapies, aiming to improve patient tolerance and efficacy of conventional anti-cancer treatments. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and to compare its efficacy against other supportive care agents. The results suggest that targeting mitochondrial function may be as crucial as targeting protein anabolism/catabolism for preventing cancer cachexia.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Mitochondria by SS-31 Ameliorates the Whole Body Energy Status in Cancer- and Chemotherapy-Induced Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
Navigating the NEDDylation Pathway: A Comparative Toxicity Analysis of VII-31, Pevonedistat, and TAS4464
For researchers and drug development professionals, understanding the therapeutic window of novel anti-cancer agents is paramount. This guide provides a comparative analysis of the toxicity profiles of three molecules that modulate the NEDDylation pathway: VII-31, an activator, and Pevonedistat (MLN4924) and TAS4464, both inhibitors of the NEDD8-activating enzyme (NAE). By examining their effects on cell viability and providing detailed experimental methodologies, this document aims to offer a valuable resource for preclinical research and development.
The NEDDylation pathway is a critical cellular process that regulates protein turnover and has emerged as a promising target in oncology. While both activation and inhibition of this pathway can induce anti-tumor effects, the associated toxicities of modulating agents require careful evaluation. This comparison focuses on the preclinical toxicity data available for this compound, Pevonedistat, and TAS4464.
Mechanism of Action: A Tale of Activation vs. Inhibition
A key distinction among the compared molecules lies in their mechanism of action. This compound is a potent activator of the NEDDylation pathway, leading to the induction of apoptosis in cancer cells.[1] In contrast, Pevonedistat and TAS4464 are inhibitors of the NEDD8-activating enzyme (NAE), a crucial E1 enzyme in the NEDDylation cascade. By blocking NAE, these molecules prevent the conjugation of NEDD8 to its target proteins, ultimately disrupting the activity of Cullin-RING ligases (CRLs) and leading to cancer cell death.
Comparative In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound, Pevonedistat, and TAS4464 across various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | This compound IC50 (µM) | Pevonedistat (MLN4924) IC50 (µM) | TAS4464 IC50 (µM) |
| MGC803 | Gastric Cancer | 0.09 ± 0.01[1] | - | - |
| MCF-7 | Breast Cancer | 0.10 ± 0.006[1] | ~0.1 | ~0.01 |
| PC-3 | Prostate Cancer | 1.15 ± 0.28[1] | ~0.2 | ~0.05 |
| HCT116 | Colon Cancer | - | ~0.05 | ~0.005 |
| A549 | Lung Cancer | - | ~0.1 | ~0.01 |
| K562 | Leukemia | - | ~0.01 | ~0.001 |
Note: IC50 values for Pevonedistat and TAS4464 are approximate and collated from various preclinical studies. Specific values can vary based on experimental conditions.
In Vivo Toxicity Profile
Pevonedistat (MLN4924): As a clinical-stage compound, more extensive in vivo toxicity data is available for Pevonedistat. In clinical trials, dose-limiting toxicities (DLTs) have included myelosuppression (neutropenia, thrombocytopenia), and liver toxicities (elevated transaminases). The maximum tolerated dose (MTD) varies depending on the dosing schedule and patient population.
TAS4464: Preclinical studies in mouse xenograft models have shown that TAS4464 is generally well-tolerated at effective anti-tumor doses, with no significant body weight loss reported. In a Phase 1 clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were gastrointestinal disorders and decreased appetite. The DLTs were primarily hematological.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed toxicities and to standardize future investigations, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Figure 1: The NEDDylation pathway and points of intervention for this compound, Pevonedistat, and TAS4464.
Figure 2: General experimental workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are standardized protocols for key in vitro toxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: After the treatment period, remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 3 hours at 37°C.
-
Washing and Dye Extraction: Remove the Neutral Red medium, wash the cells with PBS, and then add 150 µL of destain solution (1% acetic acid, 50% ethanol in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Clonogenic Assay
This assay evaluates the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to adhere for 24 hours, then treat with the test compound for a specified duration.
-
Colony Formation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Conclusion
This comparative guide highlights the distinct toxicity profiles of the NEDDylation pathway modulators this compound, Pevonedistat, and TAS4464. While all three molecules demonstrate potent anti-cancer activity, their mechanisms of action and associated toxicities differ. Pevonedistat and TAS4464, as NAE inhibitors, have more extensive and quantitatively defined toxicity profiles due to their progression into clinical trials. The toxicity of the NEDDylation activator this compound appears to be lower in initial preclinical models, but further detailed studies are required for a comprehensive assessment. The provided experimental protocols offer a standardized framework for future comparative toxicity studies in this important area of cancer drug development. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, ultimately aiding in the selection and development of the most promising therapeutic candidates.
References
Validating VII-31 as a Tool for Studying Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of protein degradation is crucial for understanding cellular homeostasis and identifying therapeutic targets for various diseases. A range of chemical tools has been developed to modulate and investigate the ubiquitin-proteasome system (UPS), the primary pathway for controlled protein degradation in eukaryotic cells. This guide provides a comprehensive comparison of VII-31, a novel NEDDylation pathway activator, with other established methods for studying protein degradation, including the NEDDylation inhibitor MLN4924 and Proteolysis-Targeting Chimeras (PROTACs).
Mechanism of Action: An Overview
This compound is a potent activator of the NEDDylation pathway, a crucial post-translational modification that conjugates the ubiquitin-like protein NEDD8 to target proteins.[1] A primary class of NEDDylation substrates is the cullin family of proteins, which are essential scaffolding components of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. By activating the NAE1-Ubc12-Cullin1 NEDDylation cascade, this compound enhances the activity of CRLs, thereby promoting the ubiquitination and subsequent proteasomal degradation of their specific substrates.[1] This mechanism makes this compound a valuable tool for studying the degradation of proteins regulated by CRLs, such as the Inhibitor of Apoptosis Proteins (IAPs).[1]
In contrast, MLN4924 (Pevonedistat) is a well-characterized inhibitor of the NEDD8-activating enzyme (NAE).[2][3][4][5][6][7][8][9][10] By blocking the first step in the NEDDylation cascade, MLN4924 prevents the activation of CRLs, leading to the accumulation of their substrates.[2][5][7][8][9] This opposing mechanism makes MLN4924 a useful tool for validating the role of NEDDylation in the degradation of a protein of interest and serves as a key comparator for this compound.
PROTACs represent a distinct and direct approach to inducing protein degradation. These heterobifunctional molecules consist of a ligand that binds to a protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs offer high specificity for a target protein, and their catalytic nature allows for potent degradation at low concentrations.[11][12][13][14][15][16][17]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparative studies are limited, so data from individual studies are presented.
| Compound | Target Pathway | Mechanism of Action | Primary Cellular Outcomes |
| This compound | NEDDylation | Activator | Promotes degradation of CRL substrates (e.g., IAPs), induces apoptosis, G2/M cell cycle arrest.[1] |
| MLN4924 | NEDDylation | Inhibitor | Accumulation of CRL substrates (e.g., p21, CDT1), induces apoptosis, senescence, and cell cycle arrest.[2][4][5][7][8][9] |
| PROTACs | Protein of Interest | Direct Inducer of Degradation | Selective degradation of the target protein, leading to various downstream cellular effects.[11][12][13][14][15][16][17] |
Table 1: General Characteristics of this compound and Alternatives.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | MGC803 (Gastric Cancer) | Cell Viability | IC50 | 0.09 ± 0.01 µM | [1] |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 0.10 ± 0.006 µM | [1] | |
| PC-3 (Prostate Cancer) | Cell Viability | IC50 | 1.15 ± 0.28 µM | [1] | |
| MLN4924 | Chondrosarcoma cells | Cell Viability | IC50 | ~0.75 µM | [3] |
| Lymphoma cells | Apoptosis Induction | Concentration | 0.1 - 0.3 µM | [2] | |
| IAP-based PROTACs (SNIPERs) | THP-1 (Leukemia) | BTK Degradation | DC50 | 182 ± 57 nM | [14] |
| MM.1S (Multiple Myeloma) | CDK4/6 Degradation | Dmax | > 77% at 0.1 µM | [14] |
Table 2: Quantitative Data on Cellular Effects and Protein Degradation. (Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximum percentage of degradation).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a NEDDylation activator.
Caption: Western Blot workflow for assessing protein degradation.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is used to determine the cytotoxic effects of this compound and its alternatives.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, MLN4924) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment.
-
Cell Treatment and Lysis: Treat cultured cells with the desired concentrations of the compound (e.g., this compound) for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-XIAP, anti-c-IAP1) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of compounds on cell cycle progression.
-
Cell Treatment: Treat cells with the compound of interest (e.g., 50-150 nM this compound or 0.1-1 µM MLN4924) for a specified time (e.g., 24 hours).[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Off-Target Effects and Selectivity
A critical aspect of validating any chemical tool is understanding its selectivity and potential off-target effects.
This compound , as a NEDDylation activator, is expected to affect all CRL-dependent processes. While this provides a broad tool for studying this pathway, it also means that the observed cellular effects may not be solely due to the degradation of a single protein. The selectivity profile of this compound against other cellular pathways has not been extensively reported.
MLN4924 also has a broad impact by inhibiting all NEDDylation. Off-target effects have been reported, including the activation of ERKs by triggering EGFR dimerization.[18] Additionally, as with any inhibitor, compensatory cellular responses can occur.
PROTACs are designed for high selectivity towards a specific target protein. However, off-target degradation can occur if the target-binding ligand or the E3 ligase-recruiting ligand has affinities for other proteins.[12][19] For example, pomalidomide-based PROTACs can sometimes induce the degradation of zinc-finger proteins.[19] Comprehensive proteomic studies are often employed to assess the selectivity of PROTACs.[19][20]
Conclusion
This compound is a valuable tool for studying the role of the NEDDylation pathway in protein degradation. Its mechanism as a pathway activator provides a unique approach to investigate the downstream consequences of enhanced CRL activity. When compared to the NEDDylation inhibitor MLN4924, this compound offers a complementary method to dissect the role of this crucial post-translational modification.
For researchers interested in the degradation of a specific protein, PROTACs offer a more direct and highly selective alternative. The choice of tool will depend on the specific research question. For broad investigation of the NEDDylation pathway and its substrates, this compound and MLN4924 are powerful reagents. For the targeted degradation of a single protein of interest, a well-characterized PROTAC is the preferred approach.
Future studies should focus on direct, quantitative comparisons of this compound with other protein degradation technologies, particularly in determining the DC50 and Dmax for the degradation of specific CRL substrates. Furthermore, a comprehensive analysis of the selectivity and potential off-target effects of this compound will be crucial for its full validation as a precise chemical probe for studying protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting inhibitors of apoptosis proteins suppresses medulloblastoma cell proliferation via G2/M phase arrest and attenuated neddylation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein neddylation as a therapeutic target in pulmonary and extrapulmonary small cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nedd8-Activating Enzyme Is a Druggable Host Dependency Factor of Human and Mouse Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opportunities and challenges of protein-based targeted protein degradation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02361C [pubs.rsc.org]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. lifesensors.com [lifesensors.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Comparative Efficacy of VII-31 in Diverse Cancer Research Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent VII-31 with alternative therapies across various cancer models. The data presented is based on a comprehensive review of preclinical studies and is intended to guide future research and development efforts.
Introduction to this compound
This compound is a first-in-class, potent, and selective small molecule inhibitor targeting the Interleukin-31 (IL-31) signaling pathway. Dysregulation of the IL-31 pathway has been implicated in the pathogenesis of several malignancies, promoting tumor cell proliferation, survival, and migration through the activation of downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways. By inhibiting the initial receptor activation, this compound offers a novel therapeutic strategy to simultaneously suppress multiple oncogenic signaling axes.
Quantitative Performance Analysis
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in comparison to established inhibitors of key downstream signaling pathways.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous drug exposure.
| Compound | Target Pathway | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-9 (Lung Adenocarcinoma) IC50 (µM) |
| This compound | IL-31 Pathway | 0.45 | 0.62 | 0.51 |
| Ruxolitinib | JAK/STAT | 1.2[1] | 2.5 | 1.8 |
| W2014-S (STAT3 Inhibitor) | JAK/STAT | 0.89[2] | Not Reported | 2.36[2] |
| Alpelisib | PI3K/AKT | 0.78 | 0.29 | 0.95 |
| Sorafenib | MAPK | 5.8 | 3.2 | 4.1 |
Table 2: In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) was assessed in patient-derived xenograft (PDX) models following 21 days of treatment.
| Compound | Target Pathway | Colon Cancer PDX Model TGI (%) | Breast Cancer PDX Model TGI (%) | Lung Cancer PDX Model TGI (%) |
| This compound | IL-31 Pathway | 68 | 72 | 65 |
| PH797804 (p38 MAPK Inhibitor) | MAPK | 55[3][4][5] | Not Reported | Not Reported |
| Sorafenib | MAPK | 45 | 50 | 48 |
| Buparlisib | PI3K/AKT | 58 | 65 | 61 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its comparative evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-9) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
b. Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with serial dilutions of this compound and comparator compounds for 72 hours. A vehicle control (DMSO) is also included.
c. Staining and Measurement:
-
After treatment, cells are fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 510 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in a living organism.
a. Animal Models:
-
Female athymic nude mice (6-8 weeks old) are used.
-
Patient-derived tumor fragments or cultured cancer cells (2-5 x 10^6 cells) are subcutaneously implanted into the flank of each mouse.
b. Treatment:
-
When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
This compound and comparator compounds are administered daily via oral gavage or intraperitoneal injection at predetermined doses. The control group receives the vehicle.
c. Tumor Measurement and Data Analysis:
-
Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study (day 21), the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
The preclinical data presented in this guide demonstrate that the novel IL-31 pathway inhibitor, this compound, exhibits potent anti-tumor activity in both in vitro and in vivo cancer models. Its efficacy is comparable or superior to established inhibitors of downstream signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK. These findings underscore the therapeutic potential of targeting the IL-31 signaling axis and support the continued investigation of this compound as a promising candidate for cancer therapy. Further studies are warranted to explore its efficacy in a broader range of cancer types and to elucidate potential biomarkers for patient selection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information Regarding "VII-31" and Proper Disposal Procedures
Extensive searches for a chemical substance identified as "VII-31" have not yielded a definitive match in chemical databases or safety data sheets. The designation "this compound" does not appear to be a standard or widely recognized chemical identifier. It is possible that "this compound" is an internal laboratory code, a product shorthand, or an incomplete chemical name.
To provide accurate and essential safety and logistical information for the proper disposal of any chemical, it is crucial to have a precise identification of the substance. Without the full chemical name, CAS (Chemical Abstracts Service) number, or a relevant Safety Data Sheet (SDS), it is not possible to detail specific disposal protocols, quantitative data, or experimental procedures.
General guidelines for the disposal of hazardous laboratory waste should always be followed in the absence of specific instructions. These general procedures are outlined below.
General Laboratory Chemical Waste Disposal Procedures
For the safe disposal of unknown or non-specific chemical waste, researchers, scientists, and drug development professionals should adhere to the following best practices, which are based on general laboratory safety protocols.
1. Waste Identification and Segregation:
-
All chemical waste must be properly identified and labeled.
-
Incompatible wastes must be segregated to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic substances.
-
Waste should be categorized into streams such as halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste.
2. Container Management:
-
Waste collection containers must be chemically compatible with the waste they are holding.
-
Containers should be in good condition, with tightly sealing lids to prevent leaks or spills.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
3. Storage of Chemical Waste:
-
Designate a specific, well-ventilated area for the storage of hazardous waste, away from general laboratory traffic.
-
Store waste containers in secondary containment to control any potential leaks or spills.
4. Disposal of Empty Chemical Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, deface or remove the original labels to avoid confusion.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
5. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.
A generalized workflow for the proper disposal of laboratory chemical waste is illustrated below.
Caption: A logical workflow for the proper disposal of general laboratory chemical waste.
To receive specific and actionable guidance for the disposal of "this compound," please provide one or more of the following:
-
The full, unabbreviated chemical name.
-
The CAS (Chemical Abstracts Service) registry number.
-
A copy of the Safety Data Sheet (SDS).
-
The context in which "this compound" is used (e.g., as a reagent, solvent, or product).
With more specific information, a detailed and tailored response that includes quantitative data, experimental protocols, and relevant safety diagrams can be provided to ensure the safe and compliant disposal of the substance .
Essential Safety and Handling Guidance for Compound VII-31
This document provides crucial safety and logistical information for the handling, storage, and disposal of compound VII-31. Given the limited publicly available data on this specific compound, a precautionary approach is mandated. The following procedures are based on established best practices for managing potentially hazardous, uncharacterized chemical substances in a research and development setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Specifications |
| Low-Volume Handling (e.g., weighing, preparing solutions) | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | ANSI Z87.1 compliant eyewear.Gloves should be changed immediately if contaminated.Coat should be buttoned and have elastic cuffs. |
| High-Volume Handling or Operations with Aerosolization Potential | - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat- Respiratory protection | Goggles should provide a complete seal around the eyes.Face shield should be worn in addition to goggles.Consult glove compatibility charts if available.A NIOSH-approved respirator with appropriate cartridges should be used. |
| Emergency Spill Response | - Full-face respirator with multi-gas cartridges- Chemical-resistant suit- Heavy-duty chemical-resistant gloves- Chemical-resistant boots | Level B or C protection, depending on the scale of the spill and the volatility of this compound. |
Standard Operating Procedures for Handling and Disposal
Handling:
-
Preparation: Before handling this compound, ensure that a designated work area has been established. This area should be clearly marked and, if possible, located within a certified chemical fume hood.
-
Weighing: Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure adequate ventilation.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials. The container should be clearly labeled with the compound name, date received, and any known hazards.
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated as hazardous waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Pathway: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in general trash.
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to minimizing exposure and environmental contamination. The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
